Bupivacaine Hydrochloride
Description
This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.
Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.
See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
| Record name | Bupivacaine hydrochloride | |
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Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
| Record name | Bupivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
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| Record name | Bupivacaine hydrochloride [JAN] | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
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| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
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Fundamental Molecular and Cellular Mechanisms of Bupivacaine Hydrochloride Action
Ion Channel Interactions and Electrophysiological Modulation
The primary mechanism of action for bupivacaine (B1668057) hydrochloride involves its interaction with ion channels, which are crucial for the generation and propagation of action potentials in neurons. patsnap.com
Voltage-Gated Sodium Channel Blockade Mechanisms
The principal pharmacological target of bupivacaine is the voltage-gated sodium (Na+) channel. patsnap.compharmacologyeducation.org By blocking these channels, bupivacaine prevents the influx of sodium ions that is essential for the depolarization phase of an action potential. patsnap.comncats.io
Bupivacaine, being lipophilic, diffuses across the neuronal membrane and binds to a specific site on the intracellular portion of the voltage-gated sodium channel. patsnap.comdrugbank.com This binding stabilizes the sodium channel in its inactivated state, thereby preventing its return to the resting state and subsequent opening upon stimulation. nih.gov This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the drug has a higher affinity for the open and inactivated states of the channel compared to the resting state. drugbank.comnih.gov
The blockade of sodium influx increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. pfizermedical.compediatriconcall.com This ultimately inhibits the generation and conduction of nerve impulses, leading to a loss of sensation. patsnap.compfizermedical.com The long duration of action of bupivacaine is attributed to its high lipid solubility and strong affinity for the sodium channel receptor, which ensures it remains bound for an extended period. patsnap.com
Potassium and Calcium Ion Channel Modulation
In addition to its primary action on sodium channels, bupivacaine also modulates the function of potassium (K+) and calcium (Ca2+) ion channels, although generally with lower affinity. nih.govorthobullets.com
Potassium Channels: Bupivacaine has been shown to block various types of voltage-gated K+ channels. orthobullets.comadipogen.com This inhibition can contribute to the broadening of the action potential, as K+ channels are involved in the repolarization phase. orthobullets.com Research has demonstrated that bupivacaine can inhibit small-conductance calcium-activated potassium type 2 (SK2) channels in a concentration-dependent manner. nih.govnih.gov The IC50 value for this inhibition has been reported to be 16.5 µM. nih.gov
Calcium Channels: Bupivacaine also affects voltage-gated Ca2+ channels. pharmacologyeducation.orgnih.gov It has been observed that L-type Ca2+ channel antagonists can enhance the effects of bupivacaine, suggesting an interaction. orthobullets.com The blockade of Ca2+ channels may contribute to some of the systemic effects of bupivacaine and can influence neurotransmitter release at synapses. openneurologyjournal.com
Effects on Action Potential Generation and Nerve Impulse Conduction
By blocking voltage-gated sodium channels, bupivacaine directly interferes with the fundamental processes of nerve impulse transmission. patsnap.comncats.io The influx of sodium ions through these channels is the primary driver of the rapid depolarization phase of an action potential. By preventing this influx, bupivacaine effectively raises the threshold for excitation, making it more difficult for a neuron to fire an action potential. pfizermedical.compediatriconcall.com
Furthermore, the propagation of the action potential along the nerve fiber, which relies on the sequential opening of adjacent sodium channels, is slowed and eventually halted. ncats.iopfizermedical.com This leads to a conduction blockade, preventing the pain signal from reaching the central nervous system. The clinical manifestation of this is a loss of sensation in the area innervated by the blocked nerve fibers. pfizermedical.com The order of loss of nerve function is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone. drugbank.compfizermedical.com
Mitochondrial Energy Metabolism Interference
At higher concentrations, bupivacaine can interfere with mitochondrial energy metabolism. adipogen.com This is a significant aspect of its cellular effects, particularly in the context of potential toxicity.
Research indicates that bupivacaine can uncouple oxidative phosphorylation. nih.gov The specific mechanism appears to depend on the respiratory state of the mitochondria. In the absence of ADP phosphorylation (state 4 respiration), bupivacaine acts as a protonophoretic uncoupler. nih.gov However, during active ADP phosphorylation (state 3 respiration), it appears to act as a decoupler, inducing a change in the proton pump stoichiometry. nih.gov
Furthermore, high concentrations of bupivacaine can inhibit the respiratory chain itself. nih.gov Other proposed mechanisms of mitochondrial interference include the inhibition of the carnitine-acylcarnitine translocase, which is crucial for fatty acid transport into the mitochondria for beta-oxidation, and the activation of the mitochondrial permeability transition pore (mPTP). adipogen.comresearchgate.net The opening of the mPTP can lead to mitochondrial dysfunction and apoptosis. spandidos-publications.com Studies in rats have shown that chronic hypoxia can enhance the depressant effects of bupivacaine on mitochondrial functions in the heart. nih.gov
Receptor Binding Kinetics and Selectivity Research
The interaction of bupivacaine with its target receptors is a dynamic process characterized by specific binding kinetics and a degree of selectivity.
Research on batrachotoxin-activated sodium channels has provided insights into the structural determinants of bupivacaine binding. These studies suggest the presence of two hydrophobic binding domains within the local anesthetic binding site: one that interacts with the aromatic ring of the drug and another that interacts with the alkyl group attached to the tertiary amine. psu.edu The binding affinity and the duration of the block are largely determined by these hydrophobic interactions. psu.edu The binding site also exhibits stereoselectivity, with a reported six-fold difference in the dissociation constant (KD) between the enantiomers of bupivacaine. psu.edu
Non-Sodium Channel Receptor Interactions (e.g., NMDA Receptors)
Beyond its well-established effects on ion channels, bupivacaine has been shown to interact with other types of receptors, including N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are critical for excitatory neurotransmission and play a role in central sensitization and chronic pain. nih.govresearchgate.net
Studies have demonstrated that bupivacaine can inhibit NMDA receptor-mediated synaptic transmission in the dorsal horn of the spinal cord. nih.govresearchgate.net Research using recombinant NMDA receptors has revealed that bupivacaine decreases the channel open probability in a manner that is independent of the GluN2 subunit and pH. researchgate.net This inhibition is attributed to both a voltage-dependent "foot-in-the-door" pore block and an allosteric gating effect. nih.govresearchgate.net The inhibition is state-independent and appears to be mediated by both extracellular and intracellular inhibitory sites. nih.govresearchgate.net The IC50 for bupivacaine's effect on NMDA receptors has been reported to be in the low micromolar range in spinal cord slices. nih.gov
Interactive Data Tables
Table 1: Bupivacaine Hydrochloride IC50 Values for Various Ion Channels
| Ion Channel | IC50 Value (µM) | Tissue/Cell Type | Reference |
| Small-conductance calcium-activated potassium type 2 (SK2) channels | 16.5 | Human Embryonic Kidney (HEK-293) cells | nih.gov |
| SCN5A (inactivated state) | 2.18 ± 0.16 | Not Specified | medchemexpress.com |
| SCN5A (general) | 69.5 | Not Specified | medchemexpress.commedchemexpress.com |
Table 2: Kinetic Parameters of Bupivacaine Interaction with NMDA Receptors
| Parameter | Value | Conditions | Reference |
| Apparent Association Rate Constant (k_on) | 7 ± 2 x 10³ M⁻¹s⁻¹ | Whole-cell recordings, pH 8.0, -100 mV | nih.gov |
| Apparent Dissociation Rate Constant (k_off) | 10 ± 4 s⁻¹ | Whole-cell recordings, pH 8.0, -100 mV | nih.gov |
| Predicted Dissociation Constant (Kd) | 1.5 mM | Calculated from k_on and k_off | nih.gov |
| Microscopic Dissociation Constant (Kd) | 52 µM | Kinetic modeling of single-channel currents (GluN1/GluN2A) | researchgate.net |
Background Potassium (TASK-1) Channel Blockade
This compound exerts a significant inhibitory effect on the TWIK-related acid-sensitive potassium (TASK-1) channels, which are members of the two-pore domain potassium (K2P) channel family. nih.govphysiology.org These channels are characterized by their four transmembrane segments and two pore domains, forming dimers that act as background or "leak" potassium channels. physiology.org TASK-1 channels are voltage-independent and contribute to the establishment of the resting membrane potential in numerous cell types, including neurons. nih.govphysiology.org
Research has demonstrated that bupivacaine is a potent blocker of TASK-1 channels. nih.govphysiology.org Studies using Xenopus laevis oocytes expressing various K2P channels revealed that bupivacaine at a concentration of 1 mM inhibited all tested tandem pore potassium channels, with the most potent inhibition observed on TASK-1 channels. nih.gov The inhibitory potency of local anesthetics on TASK-1 channels has been shown to correlate with their octanol:buffer distribution coefficient, indicating that more lipid-soluble agents like bupivacaine are more effective blockers. nih.gov
The mechanism of bupivacaine's blockade of TASK-1 channels is distinct from that of classical open-channel blockers. nih.govelifesciences.org Instead of physically occluding the pore, bupivacaine is thought to bind to a novel site within the lateral fenestrations of the channel, underneath the second pore helices. elifesciences.orgresearchgate.net This allosteric binding impairs the voltage-dependent gating of potassium ion flux, effectively converting the linear current-voltage relationship of the TASK-1 channel into an inwardly rectifying one. nih.govelifesciences.org This means that bupivacaine preferentially blocks the outward flow of potassium ions at more depolarized membrane potentials. elifesciences.org This mechanism is supported by findings that the blockade is not affected by changes in extracellular potassium concentration, unlike traditional pore blockers. nih.govelifesciences.org
Detailed Research Findings
Several studies have quantified the inhibitory effects of bupivacaine on TASK-1 and related channels. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: Inhibitory Concentrations (IC50) of Local Anesthetics on TASK Channels
| Local Anesthetic | Channel Type | IC50 (µM) | Research Model |
| Bupivacaine | TASK-1 | 41 | Xenopus laevis oocytes |
| Bupivacaine | TASK-1/TASK-3 Heterodimer | Not specified, but potent | Mammalian cells |
| R(+)-ropivacaine | TASK-1 | 51 | Xenopus laevis oocytes |
| S(-)-ropivacaine | TASK-1 | 53 | Xenopus laevis oocytes |
| Etidocaine | TASK-1 | 39 | Xenopus laevis oocytes |
| Lidocaine (B1675312) | TASK-1 | 222 | Xenopus laevis oocytes |
| Mepivacaine | TASK-1 | 709 | Xenopus laevis oocytes |
| Tetracaine | TASK-1 | 668 | Xenopus laevis oocytes |
| Data sourced from studies on heterologously expressed channels. nih.govnih.gov |
The rank order of potency for the inhibition of TASK-1/TASK-3 heterodimeric channels was found to be bupivacaine > ropivacaine (B1680718) > lidocaine. nih.gov This is consistent with the general understanding of the relative potencies of these local anesthetics.
Further research has elucidated the specific nature of the bupivacaine-induced block. Single-channel recordings have shown that bupivacaine does not alter the single-channel conductance or the mean open time of the channel, which would be expected from an open-channel blocker. researchgate.net Instead, it stabilizes the closed state of the channel, leading to longer closed times. researchgate.net This is consistent with an allosteric mechanism that prevents the channel from opening in response to depolarization. researchgate.net
The interaction of bupivacaine with the TASK-1 channel has been proposed to involve specific residues within the lateral fenestrations, including those in the pore helix and the M2, M3, and M4 segments. nih.govresearchgate.net This unique binding site and allosteric inhibition mechanism distinguish bupivacaine's action on TASK-1 channels from its effects on other ion channels and from the action of other types of potassium channel blockers. nih.gov
Pharmacokinetic and Pharmacodynamic Research of Bupivacaine Hydrochloride
Systemic Absorption Dynamics and Modulating Factors
The systemic absorption of bupivacaine (B1668057) hydrochloride is a critical determinant of both its efficacy and potential for systemic toxicity. The rate and extent of absorption are not uniform, but are instead influenced by a confluence of factors including the site of administration, the vascularity of that site, the dose and concentration of the administered solution, and the co-administration of vasoactive agents like epinephrine. wikipedia.orgfda.govnih.gov
Following administration for peripheral nerve blocks, caudal, or epidural blocks, peak plasma concentrations of bupivacaine are typically observed within 30 to 45 minutes. fda.gov The subsequent decline in plasma levels occurs over the next three to six hours. fda.gov The absorption from the epidural space has been characterized as a biphasic process, involving both a fast and a slow absorption phase. nih.govresearchgate.net
Several key factors modulate these absorption dynamics:
Route of Administration and Vascularity: The vascularity of the injection site is a primary determinant of absorption speed. fda.govnih.gov Highly vascular areas lead to more rapid absorption. For instance, topical application in the tonsillar fossae, a highly vascular region, results in a very rapid time to peak concentration (Tmax) of approximately 11.3 minutes, though the peak concentration (Cmax) itself remains very low. nih.gov In contrast, absorption after combined lumbar plexus and sciatic nerve blocks shows different absorption rates for each site, with one study reporting absorption rate constants of 0.0046/min for the lumbar plexus and a much faster 0.292/min for the sciatic site. nih.gov
Vasoconstrictors: The addition of epinephrine (typically at a concentration of 1:200,000) to bupivacaine solutions is a common practice to reduce the rate of systemic absorption. fda.gov This vasoconstrictive action localizes the anesthetic at the desired site for a longer duration and reduces the peak plasma concentration, which can permit the use of larger total doses. fda.gov Studies on skeletal muscle and nerve tissue have demonstrated that the addition of epinephrine or other vasoconstrictors significantly reduces local blood flow. nih.govdovepress.com
Physicochemical Properties: Bupivacaine's high lipid solubility contributes to its potency and duration of action, influencing how it permeates nerve membranes. nih.govnysora.com
| Administration Route | Mean Peak Plasma Concentration (Cmax) | Mean Time to Peak (Tmax) | Key Modulating Factors |
|---|---|---|---|
| Epidural/Caudal/Peripheral Nerve Block | Variable | 30-45 minutes fda.gov | Dose, concentration, presence of epinephrine fda.gov |
| Combined Lumbar & Sciatic Block | 1.77 ± 1.1 μg/mL nih.gov | 37.8 ± 27.6 minutes nih.gov | Different absorption rates at each injection site nih.gov |
| Topical (Tonsillar Fossae) | 11.4 ± 6.0 ng/mL nih.gov | 11.3 ± 4.7 minutes nih.gov | High vascularity of the application site nih.gov |
Distribution Profile and Tissue Compartmental Modeling
Once absorbed into the systemic circulation, bupivacaine hydrochloride is distributed to all body tissues to some extent. fda.gov Pharmacokinetic studies utilizing direct intravenous injection data suggest that the distribution of bupivacaine is best described by a three-compartment open model. fda.gov This model delineates the rapid movement of the drug through different tissue groups based on their perfusion rates.
The initial phase, or the first compartment, represents the rapid intravascular distribution immediately following absorption. The subsequent phases involve equilibration with different tissue compartments. fda.gov
Highly Perfused Organ Distribution Dynamics
The second compartment of the model represents the rapid equilibration of bupivacaine throughout highly perfused organs. fda.gov These tissues, which receive a rich blood supply, experience a rapid uptake of the drug from the plasma. This group of organs includes the brain, heart, lungs, liver, and kidneys. fda.gov The rapid distribution to these vital organs is a key factor in the potential for central nervous system (CNS) and cardiovascular toxicity if high plasma concentrations are reached. fda.gov Natural cannabinoids, which are also rapidly distributed, follow a similar pattern, first entering highly vascularized organs like the lung, heart, brain, and liver. researchgate.net
Poorly Perfused Tissue Equilibration
The third compartment of the model accounts for the slower equilibration of the drug with tissues that have a lower rate of blood perfusion. fda.gov This includes tissues such as muscle and adipose (fat) tissue. fda.gov While the initial distribution to these areas is slower, they can serve as a reservoir for the drug, contributing to its prolonged duration of action and elimination half-life. The elimination of bupivacaine from these tissue distribution sites is largely dependent on its return to the circulation via binding sites, which then transport it to the liver for metabolism. fda.gov
Tissue Concentration Monitoring and Bioanalytical Techniques
Quantifying bupivacaine concentrations directly within tissues is essential for understanding its local distribution and duration of effect. Various bioanalytical techniques have been developed for this purpose. A prominent and effective method is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.netnih.gov
One validated HPLC-MS method allows for the quantification of bupivacaine in diverse human biopsy samples, including adipose, muscle, neural, connective, and cartilage tissues. nih.gov This technique offers high sensitivity and specificity.
| Parameter | Value/Description | Reference |
|---|---|---|
| Analytical Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | nih.gov |
| Sample Types | Adipose, muscle, neural, connective, cartilage tissue | nih.gov |
| Extraction | Protein denaturation with 0.1% formic acid in acetonitrile; lipophilic impurity removal with hexane | nih.gov |
| Linear Range | 0.16 to 100 μg g-1 | nih.gov |
| Lower Limit of Quantification (LLOQ) | ≤ 97 ng g-1 for all studied tissues | nih.gov |
| Internal Standard | Lidocaine (B1675312) hydrochloride | nih.gov |
Other analytical methods reported for bupivacaine determination include gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE), particularly for analysis in biological fluids and pharmaceutical formulations. ijfmts.com
Plasma Protein Binding Characteristics
This compound exhibits a high degree of binding to plasma proteins, a key pharmacokinetic characteristic that influences its distribution, availability at receptor sites, and duration of action. nih.govnih.gov Approximately 95% of bupivacaine in the circulation is bound to plasma proteins. wikipedia.orgukzn.ac.zaderangedphysiology.com This extensive binding means that only a small fraction of the drug is free (unbound) and pharmacologically active at any given time.
The primary proteins responsible for binding bupivacaine in the plasma are alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. nih.govnih.gov The binding is characterized by two types of sites: a high-affinity, low-capacity site primarily associated with AAG, and a low-affinity, high-capacity site associated with albumin. nih.gov
Several factors can influence the extent of protein binding:
Plasma Protein Concentrations: Changes in the concentration of binding proteins, particularly AAG, can alter the free fraction of bupivacaine. nih.gov AAG is an acute-phase reactant, and its levels can increase following surgery, leading to increased bupivacaine binding and a decrease in the free fraction in the postoperative period. ukzn.ac.zanih.gov
pH: Acidosis can lead to a significant increase in the free concentration of bupivacaine, particularly at lower total plasma concentrations (less than 7 micrograms/ml), by reducing the binding affinity for the high-affinity site on AAG. nih.gov
Patient Factors: Studies have shown that age does not significantly influence the serum protein binding of bupivacaine. nih.gov However, the free fraction may be slightly higher in females compared to males. nih.gov
Alpha-1-Acid Glycoprotein Binding Affinity
Alpha-1-acid glycoprotein (AAG) is the principal binding protein for bupivacaine, providing the high-affinity, low-capacity binding sites. nih.govnih.gov This strong binding is a major determinant of the drug's pharmacokinetic profile. esmed.org Research has focused on quantifying the kinetics of this interaction.
Studies using fluorescent probe displacement have determined the equilibrium and kinetic rate constants for bupivacaine's binding to AAG. One in vitro study calculated a competitive equilibrium constant (Ki) of 1-2 μM. esmed.org The same study determined the dissociation rate constant (koff) to be approximately 12.0 s⁻¹, which corresponds to a very short half-time of about 0.06 seconds. esmed.org This rapid dissociation indicates that although a large proportion of bupivacaine is bound, the free, active drug can be quickly released during organ perfusion, allowing it to permeate into tissues. esmed.org This rapid off-rate suggests that equilibrium binding may be a poor indicator of bioavailability and systemic toxicity. esmed.org
| Binding Parameter | Value | Significance | Reference |
|---|---|---|---|
| Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) | Provides high-affinity, low-capacity binding. | nih.gov |
| Competitive Equilibrium Constant (Ki) | 1-2 μM | Indicates high affinity of bupivacaine for AAG. | esmed.org |
| Dissociation Rate Constant (koff) | 12.0 ± 0.5 s⁻¹ | Indicates very rapid release of bound drug. | esmed.org |
| Dissociation Half-Time | ~0.06 seconds | Highlights the dynamic nature of the binding and rapid availability of free drug to tissues. | esmed.org |
Impact of Physiological and Pathological Conditions on Binding
The extent to which this compound binds to plasma proteins is a critical determinant of its free, pharmacologically active concentration and, consequently, its potential for systemic effects. This binding is not static and can be significantly influenced by various physiological and pathological states. Bupivacaine is approximately 95% bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and to a lesser extent, albumin. patsnap.comwikipedia.orgdrugbank.com The concentration of these proteins can fluctuate, altering the unbound fraction of the drug.
In postoperative patients, an increase in the plasma concentration of AAG, an acute-phase reactant, has been observed. This leads to increased protein binding of bupivacaine, resulting in a decrease in the free fraction of the drug. nih.gov One study investigating postoperative epidural analgesia found that the free fraction of bupivacaine decreased from a preoperative value of 5.4% to 2.7% in the postoperative period, a change that correlated with rising levels of AAG. nih.gov
Pathological conditions, particularly those affecting the liver, can also impact bupivacaine's protein binding. Since the liver synthesizes both AAG and albumin, severe hepatic impairment can lead to decreased plasma protein concentrations. drugs.comnih.gov This reduction in binding proteins would theoretically increase the free fraction of bupivacaine, potentially heightening the risk of systemic toxicity. Conversely, conditions that elevate AAG levels, such as certain inflammatory states, could decrease the free fraction.
Furthermore, the presence of other drugs that compete for the same protein binding sites can displace bupivacaine, increasing its free concentration. For instance, a study demonstrated that meperidine can displace bupivacaine from its serum protein binding sites. researchgate.net
Metabolic Pathways and Metabolite Characterization
The biotransformation of this compound is a complex process primarily occurring in the liver, leading to the formation of several metabolites that are subsequently eliminated from the body. patsnap.comwikipedia.org
Hepatic Metabolism and Glucuronidation
Amide-type local anesthetics like bupivacaine are predominantly metabolized in the liver. drugbank.comdrugs.com The metabolic processes involve N-dealkylation, hydroxylation, and subsequent conjugation. A key step in rendering the metabolites more water-soluble for excretion is conjugation with glucuronic acid, a process known as glucuronidation. drugbank.comwikipedia.org This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases and occurs mainly in the liver. wikipedia.org While the primary metabolic pathways for bupivacaine are oxidative, glucuronidation plays a role in the further processing of its metabolites before elimination.
Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP1A2)
The oxidative metabolism of bupivacaine is mediated by the cytochrome P450 (CYP) enzyme system. patsnap.comopenanesthesia.org Research has identified specific CYP isoenzymes responsible for the different metabolic pathways. The N-dealkylation of bupivacaine to its major metabolite, pipecoloxylidine (PPX), is primarily catalyzed by CYP3A4. nih.govresearchgate.net Another significant pathway is aromatic hydroxylation, which is mediated by other CYP enzymes. Studies on the related local anesthetic, ropivacaine (B1680718), have shown that CYP1A2 is involved in the formation of 3'-hydroxyropivacaine, suggesting a similar role for this enzyme in the hydroxylation of bupivacaine. nih.gov The involvement of multiple forms of cytochrome P-450 appears to be a characteristic of bupivacaine's metabolism. uct.ac.za
Identification and Quantification of Major Metabolites (e.g., Pipecoloxylidine, Desbutylbupivacaine, Hydroxybupivacaine)
Several metabolites of bupivacaine have been identified and quantified in biological fluids. The major metabolite formed through N-dealkylation is 2',6'-pipecoloxylidine (PPX). drugbank.comnih.gov Another significant metabolite is desbutylbupivacaine, which is also formed via N-dealkylation. nih.govnih.gov Aromatic hydroxylation results in the formation of hydroxylated metabolites, with 3'-hydroxybupivacaine and 4'-hydroxybupivacaine being prominent examples. nih.govijfmts.comresearchgate.net
The relative amounts of these metabolites can vary. For instance, in a study analyzing the urinary excretion of bupivacaine and its metabolites, the rate of excretion of all metabolites reached a steady state after approximately 30 hours of continuous epidural infusion. nih.gov
| Metabolite | Metabolic Pathway | Primary Enzyme Involved |
|---|---|---|
| Pipecoloxylidine (PPX) | N-dealkylation | CYP3A4 nih.govresearchgate.net |
| Desbutylbupivacaine | N-dealkylation | Cytochrome P450 nih.gov |
| 3'-hydroxybupivacaine | Aromatic Hydroxylation | Cytochrome P450 nih.govijfmts.com |
| 4'-hydroxybupivacaine | Aromatic Hydroxylation | Cytochrome P450 nih.govijfmts.com |
Elimination and Excretion Mechanisms
The final step in the disposition of this compound and its metabolites is their removal from the body, which primarily occurs through the kidneys. wikipedia.org
Renal Excretion Dynamics
Bupivacaine is substantially excreted by the kidneys. drugs.com However, only a small fraction of the administered dose is excreted as the unchanged parent drug. Studies have shown that approximately 6% of bupivacaine is excreted unchanged in the urine. wikipedia.orgdrugbank.com The majority of the drug is eliminated as its various metabolites.
The renal excretion of bupivacaine exhibits stereoselectivity. In a study of patients receiving a continuous epidural infusion of racemic bupivacaine, the fraction of the dose excreted unchanged in the urine (fe) was found to be different for the two enantiomers. The fe for (+)-(R)-bupivacaine ranged from 14.3% to 39.1%, while for (-)-(S)-bupivacaine, it ranged from 9.2% to 14.0%. nih.gov This indicates that the renal clearance of the (R)-enantiomer is greater than that of the (S)-enantiomer. The total urinary recovery of the administered dose of bupivacaine and its metabolites was found to be approximately 75%. nih.gov
| Enantiomer | Fraction Excreted Unchanged (fe) nih.gov |
|---|---|
| (+)-(R)-bupivacaine | 14.3% - 39.1% |
| (-)-(S)-bupivacaine | 9.2% - 14.0% |
Influence of Urinary pH and Renal Function on Excretion
The kidneys are the primary route of excretion for most local anesthetics and their byproducts. droracle.ai The excretion of this compound through urine is influenced by both urinary perfusion and factors that affect urinary pH. droracle.aipfizermedical.com However, only a small fraction, approximately 6%, of bupivacaine is eliminated from the body unchanged in the urine. droracle.aipfizermedical.comdrugbank.com The majority of the drug is first metabolized in the liver into more water-soluble compounds, which are then excreted by the kidneys. patsnap.com
Research indicates that renal function is a significant factor in the pharmacokinetics of local anesthetics. droracle.ai In individuals with impaired renal function, the elimination of bupivacaine and its metabolites can be altered, potentially leading to an increased risk of systemic toxicity. droracle.aijsurgmed.com One study that evaluated the urinary excretion of bupivacaine in healthy male volunteers over a 72-hour period found that only 0.7% of the infused dose was recovered as unmetabolized bupivacaine, while 4.8% was recovered as its main metabolite, pipecolyxylidine. nih.gov
The pH of the urine can theoretically affect the renal clearance of bupivacaine. As a weak base, bupivacaine's ionization state is dependent on pH. In more acidic urine, a greater proportion of the drug would be in its ionized form, which is less readily reabsorbed by the renal tubules, thus increasing its excretion. Conversely, more alkaline urine would promote the non-ionized form, which can be more easily reabsorbed, leading to decreased excretion. While the principle is established, the clinical significance is moderated by the fact that only a small amount of bupivacaine is excreted unchanged. droracle.aipfizermedical.com
Urinary Excretion of Bupivacaine and its Metabolite
| Compound | Percentage of Infused Dose Recovered in Urine (72 hours) |
|---|---|
| Unmetabolized Bupivacaine | 0.7% |
| Pipecolyxylidine (Metabolite) | 4.8% |
Age-Dependent Pharmacokinetic Variations (e.g., Neonatal vs. Adult Populations)
Significant differences exist in the pharmacokinetics of this compound between neonatal and adult populations due to the physiological immaturity of newborns. mdpi.com These variations affect the drug's distribution, metabolism, and elimination, resulting in a distinct pharmacokinetic profile in neonates.
One of the most notable differences is the elimination half-life, which is considerably longer in neonates. The half-life of bupivacaine is approximately 8.1 hours in neonates, compared to 2.7 hours in adults. drugbank.comwikipedia.org This prolonged half-life is a consequence of lower clearance rates in the neonatal period.
Protein binding of bupivacaine is also different in neonates. The drug is about 95% bound to plasma proteins in adults, primarily to alpha-1-acid glycoprotein. patsnap.comnih.gov Neonates and infants have lower concentrations of this protein, which leads to a larger free fraction of the drug in their plasma. nih.govmedscape.com Since the unbound fraction is pharmacologically active, this can increase the risk of toxicity. nih.gov
Metabolism of bupivacaine is primarily carried out in the liver by the cytochrome P450 enzyme system, specifically CYP3A4. nih.gov The hepatic enzyme systems in neonates are immature. nysora.com The intrinsic clearance of bupivacaine is significantly lower in the first few months of life; it is about one-third of the adult value at one month of age and two-thirds at six months. nih.gov The volume of distribution (Vd) is greater in infants compared to adults, which also influences the drug's concentration in the plasma. nysora.comnih.gov
Comparative Pharmacokinetics of Bupivacaine: Neonates vs. Adults
| Pharmacokinetic Parameter | Neonates | Adults |
|---|---|---|
| Elimination Half-Life | ~8.1 hours | ~2.7 hours |
| Plasma Protein Binding | Lower (due to ↓ alpha-1-acid glycoprotein) | ~95% |
| Hepatic Metabolism (Clearance) | Reduced (immature CYP enzymes) | Mature |
| Volume of Distribution (Vd) | Greater | Standard |
Placental Transfer Dynamics and Fetal Exposure
This compound is known to cross the placenta, primarily through passive diffusion. pfizermedical.com This transfer exposes the fetus to the drug when it is administered to the mother during labor and delivery. drugs.com The extent of placental transfer and subsequent fetal exposure is governed by several factors, including the degree of maternal and fetal plasma protein binding and the pH gradient across the placenta. nih.govnih.gov
Studies have consistently shown that the concentration of bupivacaine in the umbilical venous plasma is lower than in the maternal venous plasma at the time of delivery. nih.gov This difference is largely attributed to the higher protein binding of bupivacaine in maternal plasma compared to fetal plasma. nih.gov Although the total drug concentration is lower in the fetus, there is no significant difference in the concentration of the unbound, pharmacologically active drug between maternal and umbilical venous plasma. nih.gov
The placental transfer of bupivacaine is also influenced by fetal pH. A decrease in fetal pH, a condition known as fetal acidosis, can lead to an increase in the placental transfer of the drug. nih.gov This phenomenon, often referred to as "ion trapping," occurs because the lower pH in the fetus causes a greater proportion of the local anesthetic to become ionized. This ionized form does not easily cross back over the placenta into the maternal circulation, leading to its accumulation in the fetus. openanesthesia.org
Research using a dual-perfused human placental model has quantified the transfer ratios of bupivacaine. When accounting for in vivo plasma protein binding values, the maternal-to-fetal transfer ratio for bupivacaine was found to be approximately 0.40. nih.gov This indicates that while transfer occurs, the placenta does offer a partial barrier to the passage of the drug. Nevertheless, the drug can be retained and accumulate in fetal tissues. nih.gov
Factors Influencing Placental Transfer of Bupivacaine
| Factor | Influence on Fetal Exposure |
|---|---|
| Maternal vs. Fetal Protein Binding | Higher maternal protein binding leads to lower total drug concentration in the fetus. nih.gov |
| Fetal pH | Lower fetal pH (acidosis) increases placental transfer and can lead to "ion trapping". nih.gov |
| Mechanism of Transfer | Passive diffusion. pfizermedical.com |
| Maternal-to-Fetal Transfer Ratio | Approximately 0.40 (accounting for protein binding). nih.gov |
Toxicological Research of Bupivacaine Hydrochloride: Mechanisms and Mitigation
Cardiotoxicity Mechanisms and Pathophysiology
Bupivacaine (B1668057) hydrochloride, a widely utilized local anesthetic, is recognized for its potential cardiotoxicity, which can lead to severe and life-threatening complications. wikipedia.org The mechanisms underlying bupivacaine-induced cardiotoxicity are multifaceted, involving direct effects on cardiac electrophysiology, cellular metabolism, and contractile function.
Myocardial Ion Channel Blockade and Electrophysiological Consequences
Bupivacaine's primary mechanism of cardiotoxicity involves the blockade of myocardial ion channels, particularly voltage-gated sodium channels. nih.govnih.govnih.gov This blockade is both time- and voltage-dependent, with bupivacaine exhibiting a high affinity for sodium channels in the inactivated state. nih.govahajournals.org The drug binds to the intracellular portion of these channels, preventing the influx of sodium ions necessary for the generation and propagation of the cardiac action potential. wikipedia.orgdrugbank.com
The interaction of bupivacaine with sodium channels is characterized by a "fast-in-slow-out" kinetic model, meaning it rapidly blocks the channels during the action potential and dissociates slowly during diastole. nih.gov This slow recovery from blockade leads to an accumulation of blocked channels, especially at higher heart rates. nih.gov This effect is more pronounced with the R(+)-enantiomer of bupivacaine, which interacts more potently and rapidly with the inactivated state of the sodium channel compared to the S(-)-enantiomer. ahajournals.org
The electrophysiological consequences of this sodium channel blockade are significant. It leads to a decrease in the maximum upstroke velocity of the action potential (Vmax), which slows intracardiac conduction. nih.govnih.gov This can manifest as a prolongation of the PR interval and widening of the QRS complex on an electrocardiogram. ahajournals.org
In addition to sodium channels, bupivacaine also blocks potassium channels in the heart. nih.govnih.gov This blockade can increase the duration of the action potential, further contributing to its cardiotoxic effects. nih.gov The combination of sodium and potassium channel blockade creates a pro-arrhythmic environment. nih.gov
Table 1: Electrophysiological Effects of Bupivacaine on Myocardial Ion Channels
| Ion Channel | Effect of Bupivacaine | Electrophysiological Consequence |
|---|---|---|
| Voltage-gated Sodium Channels (Nav1.5) | Blocks the channel in a time- and voltage-dependent manner, with high affinity for the inactivated state. nih.govahajournals.org | Decreased maximum upstroke velocity (Vmax) of the action potential, slowed intracardiac conduction. nih.govnih.gov |
| Potassium Channels | Blocks potassium conductances (IK and IK1). nih.gov | Prolongation of the action potential duration. nih.gov |
Mitochondrial Dysfunction and Energy Metabolism Impairment in Cardiomyocytes
Bupivacaine significantly impairs mitochondrial function and energy metabolism within cardiomyocytes. nih.gov As a highly lipophilic molecule, it can interfere with mitochondrial energy production. nih.gov Studies have shown that bupivacaine can reduce mitochondrial oxygen consumption and inhibit the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govmedcraveonline.com
The drug's uncoupling effect on oxidative phosphorylation is more pronounced in hypoxic conditions, suggesting that patients with compromised cardiac oxygenation may be more susceptible to bupivacaine's cardiotoxic effects. nih.gov Bupivacaine has been shown to inhibit the activity of respiratory chain complexes I and III, leading to depressed mitochondrial respiration. medcraveonline.com
Furthermore, bupivacaine can induce morphological changes in mitochondria, such as swelling, which are associated with its negative inotropic effects. nih.gov It also interferes with fatty acid metabolism by inhibiting the transport of long-chain fatty acids into the mitochondria, a crucial energy source for the heart. researchgate.net This inhibition of acylcarnitine exchange further depletes the energy reserves of cardiomyocytes. researchgate.net
Cardiac Conduction and Contractility Depression
The blockade of sodium channels by bupivacaine directly leads to a depression of cardiac conduction. nih.govbmj.com This is observed as a concentration-related slowing of intra-atrial, atrioventricular (A-V) nodal, and intraventricular conduction. bmj.comnih.gov The A-V node appears to be more resistant to these effects compared to the atrial and ventricular conduction pathways. bmj.com
Oxidative Stress and Apoptosis in Cardiac Tissue
Bupivacaine-induced mitochondrial dysfunction also contributes to increased production of reactive oxygen species (ROS), leading to oxidative stress in cardiac tissue. medcraveonline.com This elevated oxidative stress can damage cellular components and trigger apoptotic pathways. plos.org Research has demonstrated that bupivacaine can induce apoptosis in various cell types, including neurons, and similar mechanisms are implicated in its cardiotoxicity. plos.org The activation of caspase-3, a key executioner enzyme in apoptosis, has been observed in cells treated with bupivacaine. plos.org
Arrhythmogenic Potential and Mechanisms of Cardiovascular Collapse
The combined effects of ion channel blockade, conduction depression, and impaired contractility create a high arrhythmogenic potential for bupivacaine. nih.govahajournals.orgnih.gov The slowing of conduction and prolongation of the refractory period can lead to re-entrant ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation. nih.govnih.govcsahq.org
Cardiovascular collapse from bupivacaine toxicity is a feared complication. wikipedia.orgahajournals.org It can occur even at low concentrations and is characterized by severe hypotension, dysrhythmias, conduction blocks, and potentially asystole. nih.govjptcp.com The underlying mechanisms involve a combination of profound myocardial depression, vasodilation, and refractory arrhythmias. nih.govnih.gov The significant negative inotropic effect, coupled with the disruption of the cardiac conduction system, can lead to a rapid deterioration of cardiac function. nih.govmeddocsonline.org
Neurotoxicity and Central Nervous System Effects
In addition to its cardiotoxic effects, bupivacaine can also induce neurotoxicity, affecting both the central and peripheral nervous systems. nih.govplos.org Systemic absorption of bupivacaine can lead to a range of central nervous system (CNS) effects, which typically precede cardiovascular signs of toxicity. wikipedia.orgnih.gov
Initial CNS symptoms are often excitatory and may include circumoral numbness, facial tingling, restlessness, anxiety, tinnitus, and dizziness. wikipedia.orgdrugs.com As plasma concentrations rise, both inhibitory and excitatory pathways in the CNS are inhibited, leading to CNS depression, which can manifest as slurred speech, drowsiness, and eventually seizures, coma, and respiratory depression. wikipedia.orgnih.gov
The neurotoxic effects of bupivacaine are thought to involve multiple mechanisms. Intracellular calcium overload is considered a key factor in bupivacaine-induced neurotoxicity. plos.org Bupivacaine may modulate T-type calcium channels, leading to an influx of calcium that can trigger apoptotic pathways. plos.org
Studies comparing the neurotoxicity of different local anesthetics suggest that lidocaine (B1675312) may be more neurotoxic than bupivacaine at equipotent concentrations. bmj.combmj.com However, bupivacaine can still cause significant nerve damage, particularly at higher concentrations. bmj.comnih.gov Histological evidence from animal studies shows that intrathecal administration of bupivacaine can lead to axonal degeneration, primarily affecting the posterior roots and posterior white matter of the spinal cord. bmj.combmj.com The neurotoxicity is dose-dependent, and pre-existing conditions like diabetic neuropathy may increase the risk of nerve injury. nih.govmdpi.com
Table 2: Manifestations of Bupivacaine Neurotoxicity
| System | Early Signs/Symptoms | Late Signs/Symptoms |
|---|---|---|
| Central Nervous System (CNS) | Circumoral numbness, facial tingling, vertigo, tinnitus, restlessness, anxiety, dizziness. wikipedia.orgdrugs.com | Seizures, coma, respiratory depression. wikipedia.orgnih.gov |
| Peripheral Nervous System | Paresthesia, dysesthesia. drugs.com | Axonal degeneration, neuropathy (with high concentrations or prolonged exposure). bmj.combmj.com |
Neuronal Ion Channel Interactions and Excitability
Bupivacaine hydrochloride, an amide-type local anesthetic, primarily exerts its effects by blocking the generation and conduction of nerve impulses. drugbank.compediatriconcall.com The principal mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal membrane. nih.govpatsnap.com By binding to the intracellular portion of these channels, bupivacaine stabilizes the neuronal membrane in a depolarized state, which prevents the influx of sodium ions necessary for the initiation and propagation of an action potential. patsnap.com This action increases the threshold for electrical excitation, slows impulse propagation, and reduces the rate of rise of the action potential. pediatriconcall.com
Bupivacaine's high lipid solubility and strong affinity for the sodium channel receptor contribute to its long duration of action. patsnap.com At toxic concentrations, the effects of bupivacaine are not limited to sodium channels. Research indicates that it can also block potassium (K+) and calcium (Ca2+) channels. nih.gov Furthermore, studies on human neuroblastoma cells suggest that T-type calcium channels may be involved in bupivacaine-induced neurotoxicity, as an antagonist of these channels improved cell viability and reduced apoptosis following bupivacaine exposure. nih.gov This interaction with multiple ion channels can lead to altered neuronal excitability, which underpins both its therapeutic and toxic effects on the central nervous system (CNS).
Seizure Threshold Modulation and Convulsive Activity
A primary manifestation of bupivacaine's systemic toxicity is its effect on the central nervous system, particularly the modulation of the seizure threshold. Bupivacaine is recognized as a medication that can lower the seizure threshold, increasing the likelihood of convulsive activity, especially at high systemic concentrations. healthline.com CNS toxicity typically precedes cardiovascular signs and can progress from early symptoms like dizziness and tremors to convulsions. patsnap.comnih.gov
The mechanism involves the initial blockade of inhibitory pathways in the cerebral cortex. This disruption of the normal balance between excitatory and inhibitory signals leads to a state of unopposed excitatory neuronal activity, which can manifest as seizures. nih.gov Animal studies have been conducted to investigate these effects. Research in rats has explored whether long-term or chronic infusion of bupivacaine alters the acute seizure threshold. These studies found that despite continuous infusion for several days, the blood and brain concentrations of bupivacaine required to induce seizures did not change, suggesting that tachyphylaxis (a rapid decrease in response to a drug) does not develop for the CNS effects of bupivacaine. nih.govnih.gov
| Study Focus | Model | Key Finding | Reference |
|---|---|---|---|
| Effect of long-term infusion on acute seizure threshold | Rats | No difference in blood and brain concentrations at seizure onset between bupivacaine- and placebo-infused groups. | nih.gov |
| Effect of chronic infusion on seizure threshold | Rats | The seizure dose, blood, and brain concentration of bupivacaine showed no difference between pretreated and placebo groups. | nih.gov |
| General Classification | Clinical Literature Review | Bupivacaine is listed among anesthetics that may lower the seizure threshold. | healthline.com |
Mechanisms Leading to CNS Depression and Respiratory Arrest
Following the initial phase of CNS excitation and potential seizures, severe bupivacaine toxicity progresses to a depressive phase. drugbank.comnih.gov This phase is characterized by generalized CNS depression, which can culminate in a coma and respiratory arrest. nih.gov The biphasic nature of CNS toxicity—stimulation followed by depression—is a hallmark of local anesthetic systemic toxicity.
The transition from excitation to depression is thought to result from the progressive blockade of both inhibitory and excitatory neuronal pathways as the drug concentration in the CNS increases. Eventually, the widespread depression of neuronal activity in the brainstem, particularly in the respiratory control centers, leads to hypoventilation and apnea. wikipedia.org Respiratory arrest is a fatal side effect of bupivacaine overdose and a critical concern in cases of accidental intravascular injection. nih.gov
Local Tissue Toxicity and Inflammatory Responses
Beyond systemic effects, bupivacaine can induce local tissue toxicity and inflammatory responses at the site of administration. This is a significant consideration in applications involving prolonged contact with tissues, such as continuous infusions. Studies have shown that sustained-release formulations of bupivacaine, while designed to prolong analgesia, can be associated with myotoxicity. nih.gov The inflammatory response to the drug or its delivery vehicle may also play a role in local tissue damage. nih.gov
Chondrotoxicity in Articular Cartilage
A significant body of research has focused on the chondrotoxic effects of bupivacaine on articular cartilage. nih.gov Intra-articular infusions of bupivacaine have been linked to postarthroscopic glenohumeral chondrolysis, a condition involving the rapid degeneration of cartilage. wikipedia.orgnih.gov
In vitro studies using human and bovine chondrocytes have demonstrated that bupivacaine's chondrotoxicity is both concentration- and time-dependent. nih.govsemanticscholar.orgjmu.edu
High Concentrations: Exposure to 0.5% bupivacaine for as little as 30 minutes can cause the death of over 95% of human articular chondrocytes. nih.govsemanticscholar.org
Moderate Concentrations: Solutions of 0.25% bupivacaine also lead to a time-dependent reduction in chondrocyte viability, with cell death continuing even after the anesthetic is removed. nih.govsemanticscholar.org
Lower Concentrations: In contrast, 0.125% bupivacaine showed viability similar to saline controls for up to 60 minutes of exposure. nih.govsemanticscholar.org
The mechanism of chondrocyte death appears to involve mitochondrial dysfunction and the induction of apoptosis (programmed cell death) and necrosis. jmu.edufrontiersin.org Research suggests that bupivacaine can cause mitochondrial DNA damage and decrease ATP levels, compromising cell energy production. jmu.edu
| Bupivacaine Concentration | Exposure Time | Observed Effect on Chondrocytes | Reference |
|---|---|---|---|
| 0.5% | 30 minutes | >95% cellular death (human) | nih.govsemanticscholar.org |
| 0.25% | 15 minutes | Viability reduced to 41% of control after 7 days (bovine) | nih.govsemanticscholar.org |
| 0.25% | Variable | Time-dependent reduction in viability (human & bovine) | nih.govsemanticscholar.org |
| 0.125% | Up to 60 minutes | Viability similar to saline control (human & bovine) | nih.govsemanticscholar.org |
Influence on Surgical Wound Healing
The effect of bupivacaine on surgical wound healing is complex, with research yielding varied results. Some studies suggest that local infiltration does not impair the healing process. For instance, a study in mice found that wounds treated with 0.25% or 0.5% bupivacaine healed at similar rates to controls, as measured by wound area and re-epithelialization, although it did increase the activity of the degradative enzyme matrix metalloproteinase-2. nih.gov Another report noted that a single pre-incision wound infiltration with bupivacaine did not affect wound healing compared to no infiltration. mdpi.com
Conversely, other preclinical studies have indicated a negative impact, particularly in the later stages of healing. A study in rats found that while there was no difference in wound tensile strength at days 8 and 15, the strength was significantly lower on day 21 in the bupivacaine group compared to the control group. nih.gov This suggests that bupivacaine may negatively affect the collagen maturation phase of wound repair. nih.gov These differing findings may be attributable to variations in the models used, the concentration of the anesthetic, and the timing of its application.
Muscle and Neural Tissue Cytotoxicity in Preclinical Models
Bupivacaine has demonstrated cytotoxic effects on both muscle and neural tissues in preclinical research. nih.gov
Myotoxicity: Local anesthetics are known to be myotoxic, and bupivacaine is reported to cause 60-100% myocyte toxicity in vitro at clinically relevant concentrations (>1 mM). nih.govfrontiersin.org Histopathological changes observed at injection sites include hypercontraction of muscle fibers within minutes of exposure. nih.govfrontiersin.org Animal models have been established using bupivacaine specifically to induce myotoxicity for study. nih.gov While sustained-release formulations aim to prolong analgesia, they can also lead to myotoxicity, which is dependent on both the concentration and the duration of tissue exposure. nih.gov Even very low concentrations that are non-toxic over brief periods can become highly toxic after days of exposure. nih.gov
Neurotoxicity: In vitro experiments have shown that bupivacaine can lead to significant neuronal cell death. nih.govfrontiersin.org In studies using human neuroblastoma cells, bupivacaine exhibited the highest toxic potency among several local anesthetics, causing a concentration-dependent decrease in cell viability. nih.govfrontiersin.org The primary mechanism of cell death was found to be necrosis, with apoptosis also occurring as the concentration or exposure time increased. frontiersin.org This direct neurotoxicity is a concern in regional and spinal anesthesia. nih.gov
Strategies for Toxicity Mitigation and Rescue
In the event of systemic toxicity arising from this compound, immediate and effective intervention is critical. Research has focused on developing strategies that not only rescue patients from cardiovascular collapse but also mitigate the underlying toxic mechanisms. These strategies range from scavenging the offending molecule to modulating cellular pathways to counteract its cardiotoxic effects.
Lipid Emulsion Therapy: Mechanistic Investigations
Intravenous lipid emulsion (ILE) therapy has emerged as a first-line treatment for local anesthetic systemic toxicity (LAST), particularly the severe cardiotoxicity induced by this compound. nih.gov Initially documented as a successful rescue treatment in a clinical case of bupivacaine-induced cardiac arrest, its efficacy has been repeatedly verified. nih.govfrontiersin.org The mechanisms underlying its effectiveness are multifaceted and continue to be an area of active investigation. Several theories, which are not mutually exclusive, have been proposed to explain the therapeutic action of ILE. nih.govekja.org
The most widely accepted mechanism is the "lipid sink" theory. frontiersin.orgnih.gov This model posits that by administering a lipid-rich emulsion, a lipid phase is created within the plasma. nih.gov Bupivacaine, being highly lipid-soluble, is then drawn into this intravascular lipid compartment, effectively sequestering it away from its sites of action in the heart and brain. nih.govnih.gov This partitioning reduces the concentration of free bupivacaine in the aqueous phase of the plasma, thereby decreasing its toxic effects on cardiac sodium channels and mitochondrial function. nih.govmdpi.com Studies in isolated rat hearts have demonstrated that lipid emulsion enhances the removal of bupivacaine from cardiac tissue, leading to improved hemodynamics. nih.gov
Expanding on the lipid sink concept is the "lipid shuttle" or enhanced redistribution theory. nih.govnih.gov This mechanism suggests that the lipid emulsion not only sequesters bupivacaine but also facilitates its transport away from sensitive organs like the heart and brain to tissues such as the liver and muscle for storage and detoxification. nih.govnih.gov Research has shown that lipid emulsion increases the uptake and content of bupivacaine in the liver while decreasing its concentration in organs like the cerebellum, kidney, and lung. nih.govnih.gov
Beyond these pharmacokinetic effects, direct cardiotonic and metabolic effects have been identified. nih.govmdpi.com Lipid emulsions may exert a positive inotropic effect, directly improving myocardial contractility. nih.gov Furthermore, bupivacaine is known to impair mitochondrial function by inhibiting fatty acid metabolism, a primary energy source for the heart. nih.govfrontiersin.org ILE may counteract this by supplying fatty acids to the mitochondria, thereby restoring myocardial energy production. nih.gov Research indicates that lipid emulsion can rescue bupivacaine-poisoned rats and that this rescue is associated with the inhibition of the mitochondrial permeability transition pore (MPTP) opening. nih.govfrontiersin.org Other direct effects include the activation of cytoprotective signaling cascades and the attenuation of nitric oxide-mediated vasodilation. nih.govmdpi.com
| Proposed Mechanism | Description | Supporting Evidence |
| Lipid Sink | Creates an expanded lipid phase in the plasma, sequestering lipophilic bupivacaine away from target tissues (heart, brain). frontiersin.orgnih.gov | Decreased free bupivacaine concentration in aqueous plasma; enhanced removal from cardiac tissue in isolated heart models. nih.govmdpi.com |
| Lipid Shuttle | Facilitates the redistribution of bupivacaine from sensitive organs to the liver for detoxification and to muscle/adipose tissue for storage. nih.govnih.gov | Increased bupivacaine content in the liver and decreased content in the cerebellum, kidney, and lungs post-infusion. nih.govnih.gov |
| Metabolic Effect | Reverses bupivacaine-induced inhibition of mitochondrial fatty acid oxidation by providing an alternative energy substrate. frontiersin.orgnih.gov | Improved cardiac function indexes in rescue models; linked to inhibition of mitochondrial permeability transition pore (MPTP) opening. nih.govfrontiersin.org |
| Direct Cardiotonic Effects | Exerts a positive inotropic effect, directly improving myocardial performance. nih.gov | Observed improvements in cardiac contractility independent of bupivacaine sequestration. nih.gov |
| Cytoprotection | Activates signaling pathways like protein kinase B (Akt), leading to cytoprotective effects and inhibition of apoptosis. mdpi.comresearchgate.net | ILE leads to phosphorylation of Akt and downstream kinases, inhibiting apoptosis. researchgate.net |
| Nitric Oxide Inhibition | Attenuates severe vasodilation by reducing the production and release of nitric oxide (NO). nih.govresearchgate.net | ILE inhibits the activation of endothelial nitric oxide synthase (eNOS). researchgate.net |
Pharmacological Modulators of Cardiotoxicity (e.g., Insulin-Glucose-Potassium, Dexmedetomidine (B676), L-Carnitine)
In addition to lipid rescue, research has explored various pharmacological agents that can mitigate bupivacaine's cardiotoxic effects through distinct mechanisms.
Insulin-Glucose-Potassium (IGK) The combination of insulin (B600854), glucose, and potassium has been shown to be effective in reversing cardiac depression induced by bupivacaine. nih.govresearchgate.net The therapeutic effects of IGK are thought to be multifactorial. Insulin itself can exert a positive inotropic effect. nih.govresearchgate.net Mechanistically, IGK may increase the transient outward potassium current (Ito) and enhance the calcium transport activity of the sarcoplasmic reticulum. nih.govresearchgate.net
A significant component of IGK's benefit appears to be metabolic. nih.gov Bupivacaine impairs cellular energy metabolism, and insulin can counteract this by increasing the cytoplasmic concentration of glucose and its availability to mitochondria, thereby improving myocardial energetics and performance. nih.govresearchgate.net Pretreatment with IGK has been found to delay the onset of bupivacaine-induced cardiac depression and hypotension. nih.gov Furthermore, bupivacaine toxicity alters key signaling pathways involved in glucose handling, such as those involving protein kinase B (Akt) and 5'-Adenosine monophosphate-activated protein kinase (AMPK). nih.govbohrium.com Insulin signaling is integral to the recovery from this toxic state. nih.gov
Dexmedetomidine Dexmedetomidine, an alpha-2 adrenergic agonist, has been shown to increase the heart's tolerance to bupivacaine and delay the onset of cardiotoxicity. nih.gov While its sympatholytic and antiarrhythmic properties may contribute to this effect, recent research suggests a more direct mechanism. nih.gov Studies have demonstrated that dexmedetomidine can reduce the permeability of endothelial cells to bupivacaine. nih.gov This effect is mediated by an increase in the expression of the tight junction protein Zonula occludens-1 (ZO-1) via the PI3K/Akt signaling pathway. nih.gov By enhancing the integrity of the vascular barrier, dexmedetomidine may effectively "lock" bupivacaine within the blood vessels, reducing its distribution to cardiac tissue and thereby mitigating its toxic impact. nih.gov Interestingly, this protective effect appears to be independent of alpha-2 adrenoceptor activity. frontiersin.orgnih.gov
L-Carnitine L-carnitine plays a crucial role in myocardial energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Bupivacaine is known to inhibit this process by inhibiting acylcarnitine exchange in cardiac mitochondria. nih.govresearchgate.net Consequently, carnitine deficiency has been shown to increase susceptibility to bupivacaine-induced cardiotoxicity, decreasing the time to asystole. nih.gov
Studies in animal models have demonstrated that the acute administration of L-carnitine decreases susceptibility to bupivacaine cardiotoxicity, increasing the time to asystole and the onset of dysrhythmias. nih.gov This protective effect is reversed by L-carnitine repletion in deficient subjects. nih.gov These findings suggest that ensuring carnitine sufficiency may be a protective strategy against bupivacaine's metabolic disruption in the heart. nih.govnih.gov However, while prophylactic administration is effective, L-carnitine has been found to be ineffective during active resuscitation from bupivacaine-induced cardiac arrest. nih.gov
| Modulator | Proposed Mechanism of Action | Key Research Findings |
| Insulin-Glucose-Potassium (IGK) | - Exerts a positive inotropic effect. - Increases transient outward K+ current (Ito). - Enhances sarcoplasmic reticulum Ca2+ transport. - Improves myocardial energetics by increasing glucose availability. nih.govresearchgate.net | - Delays bupivacaine-induced cardiac depression and hypotension. nih.gov - Modulates Akt and AMPK signaling pathways integral to recovery. nih.gov |
| Dexmedetomidine | - Reduces vascular permeability to bupivacaine by increasing Zonula occludens-1 (ZO-1) protein expression via the PI3K/Akt pathway. nih.gov - Potential sympatholytic and antiarrhythmic properties. nih.gov | - Increases the time to first arrhythmia and asystole in rat models. nih.gov - Delays reductions in mean arterial pressure and heart rate. beun.edu.tr - Protective effect is not mediated by alpha-2 adrenoceptors. frontiersin.orgnih.gov |
| L-Carnitine | - Counteracts bupivacaine's inhibition of acylcarnitine exchange, which is essential for fatty acid transport into mitochondria. nih.govresearchgate.net | - Acute administration increases the probability of survival during bupivacaine infusion. nih.gov - Carnitine deficiency significantly decreases survival duration. nih.gov - Ineffective for resuscitation once cardiac arrest has occurred. nih.gov |
Advanced Drug Delivery Systems and Formulation Research for Bupivacaine Hydrochloride
Sustained and Controlled Release Technologies
The development of sustained and controlled release technologies for bupivacaine (B1668057) hydrochloride aims to prolong its analgesic effect, thereby reducing the need for frequent administration and potentially decreasing systemic toxicity. These advanced drug delivery systems are designed to maintain a therapeutic concentration of the local anesthetic at the target site for an extended period. Various approaches have been investigated, including liposomal encapsulation, polymer-based delivery systems, and biodegradable implants. These technologies work by encapsulating bupivacaine hydrochloride within a carrier that slowly degrades or releases the drug over time. This controlled release mechanism helps to avoid the initial high peak plasma concentrations that can be associated with conventional injections, while extending the duration of local anesthesia.
Liposomal Encapsulation Systems
Liposomal encapsulation represents a significant advancement in the formulation of this compound. This technology involves encapsulating the aqueous form of the drug within microscopic, spherical vesicles composed of one or more lipid bilayers. This structure allows for a gradual release of this compound as the liposomes are cleared from the administration site. A commercially available formulation utilizes a multivesicular liposome technology, where each particle contains a large number of non-concentric aqueous chambers containing the drug. This design provides a sustained release of bupivacaine as the individual lipid membranes break down.
Pharmacokinetic and Pharmacodynamic Characterization of Liposomal Formulations
The pharmacokinetic profile of liposomal bupivacaine is markedly different from that of conventional this compound. Following a single administration, liposomal bupivacaine exhibits a characteristic biphasic absorption profile with an initial small peak within the first few hours, followed by a second, more prolonged peak that can occur 12 to 36 hours later. nih.gov This results in a significantly longer terminal elimination half-life and a greater area under the curve (AUC) compared to standard bupivacaine HCl. bmj.com In contrast, conventional this compound typically shows a single, earlier peak plasma concentration.
From a pharmacodynamic perspective, this altered pharmacokinetic profile translates into a prolonged duration of analgesia. Studies in healthy volunteers have shown that epidurally administered liposomal bupivacaine can result in a significantly longer duration of sensory blockade compared to bupivacaine HCl. bmj.com For instance, one study reported a median duration of pinprick/cold sensitivity loss of 36 and 69 hours for a 266 mg dose of liposomal bupivacaine, compared to 12 hours for a 50 mg dose of bupivacaine HCl. bmj.com Interestingly, the duration of motor blockade with the higher dose of liposomal bupivacaine was shorter than that of bupivacaine HCl, which may be a desirable characteristic in certain clinical settings. bmj.com
| Parameter | Liposomal Bupivacaine | This compound |
|---|---|---|
| Time to Maximum Plasma Concentration (Tmax) | Biphasic peaks (initial <1h, second 12-36h) nih.gov | Single, earlier peak |
| Terminal Elimination Half-life (t1/2) | Longer bmj.com | Shorter |
| Area Under the Curve (AUC) | Greater bmj.com | Lower |
| Duration of Sensory Blockade | Significantly longer (e.g., 36-69 hours) bmj.com | Shorter (e.g., 12 hours) bmj.com |
| Duration of Motor Blockade | Shorter with higher doses bmj.com | Longer bmj.com |
Comparative Efficacy and Safety Studies with Conventional this compound
Numerous clinical trials have compared the efficacy and safety of liposomal bupivacaine with conventional this compound across various surgical procedures. In terms of efficacy, a meta-analysis of nine studies reported that liposomal bupivacaine was associated with a significant improvement in the area under the curve of the numeric rating scale for pain at 72 hours, a longer time to the first use of opioid medication (10 hours vs 3 hours), and a decreased total amount of opioid use (12 mg vs 19 mg) compared to conventional bupivacaine. nih.gov However, some individual studies have shown no significant differences in pain scores or opioid consumption between the two formulations. nih.govnih.gov For example, a randomized clinical trial in patients undergoing knee replacement surgery found no difference in postoperative recovery or pain between periarticular liposomal bupivacaine with this compound and this compound alone. nih.gov
| Outcome | Liposomal Bupivacaine | Conventional this compound | Reference |
|---|---|---|---|
| Cumulative Pain Scores (72h) | Lower | Higher | nih.gov |
| Time to First Opioid Use | Longer (median 10 hours) | Shorter (median 3 hours) | nih.gov |
| Total Opioid Consumption (72h) | Lower (median 12 mg) | Higher (median 19 mg) | nih.gov |
| Incidence of Opioid-Related Adverse Events | Lower (20%) | Higher (36%) | openorthopaedicsjournal.com |
| Incidence of Local Adverse Events | 9% - 20% | 8% - 19% | nih.gov |
Application in Pediatric Patients
The use of liposomal bupivacaine has been investigated in pediatric patients to provide prolonged postoperative analgesia and potentially reduce opioid requirements. A multicenter, open-label, phase 3 trial (the PLAY study) evaluated the pharmacokinetics and safety of liposomal bupivacaine in children aged 6 to less than 17 years undergoing spine or cardiac surgery. pedspainmedicine.orgnih.gov The study found that plasma bupivacaine levels following local infiltration with liposomal bupivacaine remained below the toxic threshold in adults. nih.gov The pharmacokinetic profile in children showed a prolonged release, similar to that observed in adults. anesthesiologynews.com
In terms of safety, the incidence of adverse events in pediatric patients receiving liposomal bupivacaine was comparable to that of bupivacaine HCl in the adolescent spine surgery group (61% vs. 73%). nih.gov The most common adverse events were mild to moderate and included constipation, nausea, and vomiting. anesthesiologynews.com However, a randomized clinical trial in children undergoing ambulatory urologic surgery found that the addition of liposomal bupivacaine to this compound did not significantly improve the opioid-free rate or postoperative pain compared with this compound alone. johnshopkins.edu
Polymer-Based Delivery Systems
Polymer-based delivery systems offer another avenue for the sustained release of this compound. These systems utilize biodegradable polymers to encapsulate the drug, which is then gradually released as the polymer matrix degrades. This approach allows for the design of delivery systems with a wide range of release kinetics, from days to weeks, depending on the polymer composition and the structure of the device.
Biodegradable Implant Technologies (e.g., Collagen-Matrix Implants)
Biodegradable implants represent a promising technology for delivering this compound directly to the surgical site. These implants are designed to release the anesthetic over an extended period and are then absorbed by the body, eliminating the need for removal.
One example is a bioresorbable collagen-matrix implant containing this compound. nih.gov This implant is a single-application technology designed for the management of acute postsurgical pain. nih.gov The collagen matrix provides for the extended delivery of bupivacaine directly into the surgical wound. nih.gov In vitro and in vivo studies have demonstrated the extended-release profile of these implants, with bupivacaine blood levels being quantifiable for up to 96 hours post-implantation. nih.gov
Another area of research involves the use of Poly(L-lactide-co-glycolide) (PLGA) to create biodegradable implants. In one study, PLGA-based implants of racemic this compound (CBV) and a specific enantiomeric mixture (NBV) were developed. The in vitro release profiles showed a sustained release over 30 days, with NBV-PLGA releasing 64% of its content and CBV-PLGA releasing 52% by day 30. scielo.brscielo.br The release mechanism was attributed to pore formation and polymeric erosion. scielo.br
| Implant Type | Day 1 | Day 30 | Reference |
|---|---|---|---|
| NBV-PLGA Implant | 40% | 64% | scielo.brscielo.br |
| CBV-PLGA Implant | 22% | 52% | scielo.brscielo.br |
Hydrogel Formulations for Prolonged Local Anesthesia
Hydrogel-based systems have emerged as promising carriers for this compound to achieve sustained and localized anesthetic effects. These three-dimensional polymer networks can encapsulate the drug and release it in a controlled manner, thereby prolonging the duration of anesthesia while minimizing systemic toxicity. nih.govwikipedia.org The design of these hydrogels often leverages stimuli-responsive polymers that undergo a phase transition in response to physiological cues, such as temperature.
One notable example involves a thermosensitive hydrogel composed of Pluronic F127 and hyaluronic acid. This formulation is liquid at room temperature, facilitating easy injection, but rapidly transforms into a gel at body temperature. This in situ gelation localizes the this compound at the target site, from which it is sustainably released over several days. nih.gov In vitro studies have demonstrated that the this compound released from such hydrogels is less cytotoxic compared to a direct application of the drug. nih.gov
Another approach utilizes robust gelatin hydrogels functionalized with tyramine moieties and crosslinked using riboflavin. These hydrogels can be engineered to be co-implanted during surgical procedures. The incorporation of oxidized β-cyclodextrin imparts self-healing properties and resistance to shear forces. A significant innovation in this system is the in-situ crystallization of bupivacaine within the hydrogel matrix. This strategy leads to a reduced burst release and a sustained release profile extending beyond 72 hours in vitro. nih.gov
Furthermore, the release kinetics of this compound from hydrogel formulations can be modulated by incorporating synthetic polymers. Studies on sodium hyaluronate-based hydrogels have shown that the addition of certain synthetic polymers can increase the viscosity of the formulation. This increased viscosity has been directly correlated with a prolonged drug dissolution and release time, offering another lever for controlling the duration of local anesthesia. encyclopedia.pub
Table 1: Comparison of this compound Hydrogel Formulations
| Hydrogel Base | Key Feature | Release Duration (in vitro) |
| Pluronic F127/Hyaluronic Acid | Thermosensitive (in situ gelling) | Several days nih.gov |
| Gelatin with Tyramine | In-situ drug crystallization | > 72 hours nih.gov |
| Sodium Hyaluronate | Viscosity modulation with synthetic polymers | Prolonged dissolution encyclopedia.pub |
| Alginate with MSNPs | Dual-level release control | Not specified researchgate.net |
Nanoparticle and Microparticle Carriers
Nanoparticle and microparticle-based delivery systems offer significant advantages for the administration of this compound, primarily by extending its therapeutic effect and reducing systemic exposure. nih.govnih.gov These carriers can be formulated from a variety of materials, including lipids and biodegradable polymers, to encapsulate the anesthetic agent.
Liposomal formulations are a well-established approach for the sustained delivery of bupivacaine. These lipid-based vesicles can be engineered as multivesicular liposomes to achieve a high drug-to-phospholipid ratio. For instance, a novel formulation prepared through freeze-and-thaw cycles followed by remote loading with an ammonium sulfate gradient achieved a fivefold greater drug-to-phospholipid ratio than previously reported systems. This formulation demonstrated a dose-dependent prolongation of analgesia, with a 2.0% liposomal bupivacaine solution providing a median duration of 48 hours, compared to just 1 hour for standard 0.5% this compound. clinicaltrialsnz.com
Lipid nanoparticles represent another effective carrier system. In one study, bupivacaine was encapsulated in liposomes composed of hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and DSPE–PEG-2000. These nanoparticles, with a size of approximately 100 nm, demonstrated high encapsulation efficiency (~60%) and excellent stability, with minimal drug leakage over 12 days at 4°C. nih.gov The use of such nanoparticle formulations allows for the administration of higher, more effective local doses while mitigating the risk of systemic side effects. nih.gov
Beyond lipid-based systems, biodegradable polymers such as poly(lactic-co-glycolide) (PLGA) have been used to create microparticles for the controlled release of bupivacaine. researchgate.net Additionally, mesoporous silica nanoparticles (MSNPs) have been investigated as carriers. Bupivacaine-loaded MSNPs can be incorporated into an injectable hydrogel, such as one based on alginate, creating a composite system with dual-level release control. This combination enhances tissue retention and provides a sustained release of the anesthetic. researchgate.net
Table 2: Characteristics of this compound Nanoparticle and Microparticle Carriers
| Carrier Type | Composition | Key Finding |
| Multivesicular Liposomes | Lipid-based | Median analgesia duration of up to 48 hours clinicaltrialsnz.com |
| Lipid Nanoparticles | HSPC, Cholesterol, DSPE–PEG-2000 | ~60% encapsulation efficiency, high stability nih.gov |
| Mesoporous Silica Nanoparticles (MSNPs) in Hydrogel | Silica and Alginate | Dual-level release control and enhanced tissue retention researchgate.net |
Structure-Activity Relationship for Enhanced Delivery System Compatibility
The inherent chemical structure of this compound is fundamental to its compatibility with and efficacy in advanced drug delivery systems. As an amino-amide anesthetic, its structure consists of three key components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic ionizable amine group. nih.govwikipedia.org This amphipathic nature is crucial for its interaction with both the lipid bilayers of nerve membranes and the varied chemical environments of drug delivery carriers.
The key properties influencing bupivacaine's performance in delivery systems are its high lipid solubility and its ionization constant (pKa). nih.gov
Lipid Solubility : Bupivacaine possesses high lipid solubility, which is a primary determinant of its potency and duration of action. nih.govscilit.com This lipophilicity allows it to readily partition into the lipid-based matrices of delivery systems like liposomes, lipid nanoparticles, and nanoemulsions. clinicaltrialsnz.comresearchgate.net The compatibility with these lipidic carriers is essential for achieving high encapsulation efficiency and a stable formulation. The butyl group attached to the piperidine ring is a significant contributor to this high lipophilicity.
pKa and Ionization : The pKa of bupivacaine influences the ratio of its ionized (cationic) to un-ionized (neutral-free base) forms at physiological pH. The un-ionized form is more lipid-soluble and is responsible for penetrating the nerve sheath and membrane. Once inside the nerve cell, the molecule re-equilibrates, and the cationic form binds to the intracellular side of voltage-gated sodium channels to produce the anesthetic effect. nih.gov Delivery systems can be designed to modulate the local pH, thereby influencing the release and nerve penetration of bupivacaine.
The amide linkage in bupivacaine's structure makes it more chemically stable and less prone to hydrolysis compared to ester-type local anesthetics. wikipedia.org This stability is a significant advantage for its incorporation into delivery systems that may be stored for extended periods or are designed for slow, long-term release in vivo. researchgate.netnih.gov The piperidine ring structure also contributes to its long-acting nature. wikipedia.org
Novel Formulation Strategies (e.g., Carbonated Bupivacaine, Ionic Liquids, Prodrugs)
Research into novel formulations of this compound aims to enhance its clinical efficacy, primarily by accelerating the onset of action or further prolonging its duration.
Carbonated Bupivacaine
One innovative approach is the carbonation of the this compound solution. This involves the addition of sodium bicarbonate to the anesthetic solution, which raises its pH. nih.gov Standard this compound with adrenaline has a pH ranging from 3.0 to 4.5. By adding sodium bicarbonate, the pH of the "carbonated" solution is increased to a more neutral range of 7.2 to 7.4. nih.gov
Table 3: Comparison of Standard and Carbonated Bupivacaine Formulations
| Formulation | pH | Onset of Action (min) |
| Bupivacaine HCl with Adrenaline | 3.0 - 4.5 | 5 - 9 nih.gov |
| Carbonated Bupivacaine with Adrenaline | 7.2 - 7.4 | Faster than standard formulation nih.gov |
Ionic Liquids and Prodrugs
Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at or below 100 °C and are being explored as novel drug delivery systems. nih.gov They are considered "designer solvents" because their physicochemical properties can be finely tuned by combining different cations and anions. nih.govmdpi.com In pharmaceutical applications, ILs can act as solubility enhancers, permeation enhancers, and can even be formulated as the active pharmaceutical ingredient itself (API-ILs). nih.govmdpi.com Their potential lies in improving the delivery of poorly water-soluble drugs and enhancing transport across biological membranes. encyclopedia.pubmdpi.com However, based on available research, specific formulations of this compound as an ionic liquid have not been extensively reported.
Prodrugs : The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, is converted into the active parent drug through enzymatic or chemical processes. This strategy is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, or duration of action. For bupivacaine, a prodrug strategy could theoretically be employed to create a molecule that is slowly converted to active bupivacaine in vivo, thereby providing a prolonged anesthetic effect. At present, specific research detailing the development and application of bupivacaine prodrugs is not widely available in the scientific literature.
Comparative Effectiveness and Safety Research of Bupivacaine Hydrochloride
Comparison with Other Amide Local Anesthetics (e.g., Ropivacaine (B1680718), Lidocaine (B1675312), Mepivacaine, Levobupivacaine)
The selection of a local anesthetic is often guided by the desired onset, duration, and safety profile required for a specific clinical scenario. Bupivacaine (B1668057) is frequently compared with other amide-type anesthetics such as lidocaine, mepivacaine, and its own analogues, ropivacaine and levobupivacaine.
The efficacy and duration of action of amide local anesthetics are primarily influenced by their physicochemical properties, such as lipid solubility and protein binding. Bupivacaine is known for its high potency and long duration of action. aap.org
Research indicates that bupivacaine has a significantly longer duration of anesthesia compared to many other commonly used local anesthetics. nih.gov Its duration of action is largely attributed to its high degree of protein binding (approximately 95%), which sustains the neural blockade for an extended period. scielo.org.za In contrast, mepivacaine exhibits a protein binding of 55%, resulting in a shorter duration of action. scielo.org.za When compared to lidocaine, bupivacaine not only provides a longer-lasting anesthetic effect but also a period of residual analgesia that persists after sensation returns, reducing the immediate need for postoperative analgesics. nih.govnih.gov
Ropivacaine, a structural analogue of bupivacaine, has a slightly shorter duration of action, typically lasting 5 to 8 hours compared to bupivacaine's 6 to 10 hours. drugs.com However, ropivacaine is noted to produce a less intense and shorter duration of motor blockade, which can be advantageous for early ambulation after surgery. nih.gov Levobupivacaine, the S-enantiomer of bupivacaine, offers a similar potency and a long duration of action, making it particularly suitable for managing postoperative pain. aap.orgresearchgate.net
Table 1: Comparative Onset and Duration of Action of Amide Local Anesthetics
| Anesthetic | Relative Potency | Onset of Action | Duration of Action | Protein Binding (%) |
|---|---|---|---|---|
| Bupivacaine | High | 5-17 minutes nih.gov | 2-9 hours (up to 10 hours) nih.govdrugs.com | ~95% scielo.org.za |
| Ropivacaine | High | Similar to Bupivacaine drugs.com | 5-8 hours drugs.com | Similar to Bupivacaine |
| Levobupivacaine | High | Similar to Bupivacaine aap.org | Long-acting, similar to Bupivacaine aap.orgresearchgate.net | High |
| Lidocaine | Intermediate | <2 minutes nih.gov | 1-2 hours nih.gov | ~65% nih.gov |
| Mepivacaine | Intermediate | 3-5 minutes | 2-3 hours | ~55% scielo.org.za |
A significant area of research in local anesthetics is their potential for systemic toxicity, particularly cardiotoxicity. Racemic bupivacaine has been identified as more cardiotoxic compared to other amide local anesthetics. mdpi.com This is evidenced by a lower cumulative lethal dose (approximately 20 mg/kg) compared to agents like lidocaine and mepivacaine (approximately 80 mg/kg) in animal studies. aap.org
The development of ropivacaine and levobupivacaine was driven by the need for alternatives with a greater margin of safety. researchgate.net Both are considered less cardiotoxic than racemic bupivacaine. pocketdentistry.commdpi.combmj.com Research using a swine model established cardiotoxicity potency ratios based on lethal dose, indicating the order of toxicity as bupivacaine > levobupivacaine > ropivacaine (2.1:1.2:1). pocketdentistry.comresearchgate.net The reduced cardiotoxicity of these newer agents is attributed to their lower affinity for and more rapid dissociation from cardiac sodium channels compared to bupivacaine. pocketdentistry.com Ropivacaine's pure S-enantiomer configuration is a key factor in its improved cardiac safety profile. drugs.com Studies have shown that levobupivacaine causes less depression of cardiac contractility (negative inotropic effects) than racemic bupivacaine. mdpi.com
All local anesthetics have the potential to be neurotoxic, particularly at high concentrations. In vitro studies have shown that agents including lidocaine, bupivacaine, mepivacaine, and ropivacaine can cause morphological changes in growing neurons, such as growth cone collapse and neurite degeneration. nih.gov
Comparative studies have yielded varied results regarding the relative neurotoxicity of these agents. One study concluded that mepivacaine was potentially safer for primary cultured neurons compared to lidocaine, bupivacaine, and ropivacaine. nih.gov Another study using a rat spinal model suggested that bupivacaine appeared to be the most neurotoxic among the tested agents, which included procaine, levobupivacaine, and ropivacaine. nih.gov Conversely, some research has suggested that lidocaine may be more toxic than equipotent concentrations of bupivacaine. Levobupivacaine was developed in part due to its lower central nervous system (CNS) toxicity compared to the racemic mixture of bupivacaine. researchgate.netpfizer.com
Bupivacaine is a chiral molecule and is commercially available as a racemic mixture, containing equal parts (50:50) of its two enantiomers: the R(+)-enantiomer (dextrobupivacaine) and the S(-)-enantiomer (levobupivacaine). Research has demonstrated that these enantiomers have different pharmacological and toxicological properties.
The bulk of the cardiotoxicity and neurotoxicity associated with racemic bupivacaine is attributed to the R(+)-enantiomer. scielo.org.za The R(+)-isomer has a more pronounced effect on cardiac sodium and potassium channels, contributing to its higher toxic potential. drugs.com This understanding led to the clinical development of levobupivacaine, the pure S(-)-enantiomer, as a safer alternative.
Clinically, levobupivacaine provides similar anesthetic efficacy to racemic bupivacaine but with a reduced risk of severe cardiovascular and CNS events. researchgate.net While some studies suggest a slight decrease in anesthetic efficacy in the order of racemic bupivacaine > levobupivacaine > ropivacaine, the clinical differences are often minimal. drugs.com The primary clinical implication is the enhanced safety margin offered by the single-enantiomer formulations, levobupivacaine and ropivacaine, especially in procedures requiring large volumes of local anesthetic.
Adjunctive Agents and Combination Therapies Research
To enhance the clinical performance of bupivacaine hydrochloride, it is often administered with adjunctive agents. These agents can modify the onset, duration, and systemic absorption of the anesthetic.
The most common adjunctive agents used with local anesthetics are vasoconstrictors, with epinephrine being the most frequently employed. Local anesthetics, including bupivacaine, cause vasodilation at clinical doses, which can increase their rate of systemic absorption. nih.gov
The addition of epinephrine (commonly in a 1:200,000 concentration) to a bupivacaine solution produces localized vasoconstriction. This effect provides several clinical benefits:
Prolonged Duration of Action : By constricting blood vessels at the injection site, epinephrine slows the rate at which bupivacaine diffuses away from the nerve fibers. This localization prolongs the neural blockade and extends the duration of anesthesia. aap.orgnih.gov
Reduced Systemic Absorption : The decreased blood flow at the site of administration reduces the peak plasma concentration of bupivacaine. aap.org This lowers the risk of reaching toxic systemic levels and potential adverse effects. nih.gov
Improved Surgical Field : The vasoconstrictive effect helps to minimize bleeding at the surgical site. scielo.org.za
Research confirms that epinephrine significantly prolongs the anesthetic effect of bupivacaine. drugs.compfizer.com While bupivacaine alone has a long duration of action, the addition of epinephrine can further extend it, with some reports noting anesthesia lasting up to 7 hours in dental procedures.
Table 2: Effects of Epinephrine as an Adjunct to this compound
| Parameter | Bupivacaine HCl Alone | Bupivacaine HCl with Epinephrine | Rationale |
|---|---|---|---|
| Duration of Anesthesia | Long | Significantly Prolonged nih.gov | Decreased vascular absorption keeps the anesthetic at the nerve site longer. aap.org |
| Systemic Absorption | Base rate dependent on site vascularity | Reduced aap.org | Vasoconstriction slows entry of the drug into the bloodstream. |
| Peak Plasma Concentration | Standard | Reduced | Slower absorption rate leads to a lower peak concentration in the blood. |
| Risk of Systemic Toxicity | Dose-dependent | Decreased nih.gov | Lower plasma concentrations reduce the likelihood of reaching toxic levels. |
Opioids and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Admixtures
The co-administration of adjuvants with this compound is a common strategy in regional anesthesia to enhance the quality and duration of analgesia while potentially reducing the required dose of the local anesthetic. Among the most studied adjuvants are opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The rationale for these combinations lies in their different mechanisms of action, which can produce a synergistic or additive analgesic effect.
Opioids, such as fentanyl, are frequently used as intrathecal adjuvants with bupivacaine. Fentanyl's lipophilic nature allows for a rapid onset of action, typically within five to ten minutes, and provides an intermediate duration of analgesia lasting 60 to 120 minutes. wikipedia.org This combination is effective in reducing visceral discomfort during surgical procedures. wikipedia.org The addition of opioids to local anesthetics aims to improve the quality of the nerve block and prolong postoperative pain relief. However, the use of opioids, even locally, is part of a broader effort to minimize systemic opioid administration and its associated adverse effects. bmj.commayo.edu
NSAIDs represent another important class of adjuvants. They exert their analgesic effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain signaling. When used with bupivacaine in local wound infiltrations, NSAIDs have been shown to decrease postoperative pain and the need for supplemental analgesics. nih.govnih.gov A systematic review and meta-analysis comparing NSAIDs to codeine for postoperative pain in outpatient surgery found that NSAIDs were associated with significantly better pain scores at 6 and 12 hours. cmaj.ca This suggests that incorporating NSAIDs into a multimodal analgesic regimen with bupivacaine can be a highly effective, opioid-sparing strategy. cmaj.ca Research indicates that local infiltration with bupivacaine combined with systemic NSAIDs can reduce the need for postoperative rescue analgesia. nih.gov
The comparative effectiveness between adding an opioid versus an NSAID to bupivacaine is a subject of ongoing research, with the choice often depending on the surgical context, patient factors, and desired duration of action. The overarching goal is to leverage multimodal analgesia to improve pain control while reducing reliance on systemic opioids. bmj.com
Alpha-2 Adrenergic Agonists (e.g., Dexmedetomidine) as Adjuvants
Alpha-2 adrenergic agonists, such as clonidine and dexmedetomidine (B676), have gained prominence as effective adjuvants to bupivacaine in regional anesthesia. researchgate.netnih.gov These agents produce analgesia and sedation by acting on alpha-2 receptors in the central and peripheral nervous systems. nih.gov Dexmedetomidine, a highly selective alpha-2 adrenergic agonist, has been extensively studied for its ability to enhance the efficacy of bupivacaine nerve blocks. mdpi.commedresearch.in
Research has consistently shown that adding dexmedetomidine to bupivacaine prolongs the duration of both sensory and motor blockade. nih.gov A systematic review that included 53 trials found that dexmedetomidine significantly extended the duration of analgesia when used as an adjuvant for brachial plexus blocks. nih.gov This prolongation of effect translates into a delayed need for the first rescue analgesic and a reduction in total postoperative analgesic consumption. iosrjournals.org
In a randomized controlled study involving patients undergoing thoracotomy, the addition of dexmedetomidine to a bupivacaine paravertebral block resulted in lower postoperative morphine consumption compared to bupivacaine alone. nih.gov Similarly, another study on patients undergoing thoracotomy with an erector spinae plane block found that the dexmedetomidine group consumed less postoperative morphine, had lower pain scores, and experienced a prolonged time to the first request for rescue analgesia. ekb.eg The combination of bupivacaine and dexmedetomidine for wound infiltration has also been associated with better postoperative analgesia and reduced analgesic consumption compared to a bupivacaine-fentanyl combination. iosrjournals.org
The table below summarizes the findings of a study comparing bupivacaine with and without dexmedetomidine for postoperative analgesia.
| Outcome Measure | Bupivacaine Group | Bupivacaine + Dexmedetomidine Group | Control Group |
|---|---|---|---|
| Total Morphine Consumption (24h, mg) | 16.0 ± 5.0 | 11.0 ± 4.0 | 25.0 ± 5.0 |
| VAS Score at Rest (24h) | 2 cm | 0 cm | 2 cm |
| VAS Score on Movement (24h) | 3 cm | 1 cm | 4 cm |
VAS: Visual Analog Scale. Data are presented as mean ± standard deviation or median values as reported in the source.
Impact on Postoperative Analgesia and Patient-Reported Outcomes Research
The addition of adjuvants like NSAIDs and alpha-2 adrenergic agonists to this compound has a significant positive impact on postoperative analgesia and patient-reported outcomes. The primary benefits observed in clinical research are a prolonged duration of analgesia, lower pain scores, and a reduction in the need for supplemental pain medication, particularly opioids.
A key patient-reported outcome is the time to the first request for rescue analgesia. Studies consistently demonstrate that adjuvants significantly extend this period. For instance, when dexmedetomidine was added to bupivacaine for wound infiltration after abdominal hysterectomy, the time to first rescue analgesic was significantly prolonged (10.52 ± 5.54 hours) compared to when fentanyl was used as the adjuvant (3.27 ± 1.8 hours). iosrjournals.org This delay is a critical indicator of the enhanced duration of the primary nerve block.
Patient-reported pain intensity, commonly measured using the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS), is another crucial outcome. The use of dexamethasone or dexmedetomidine as an adjuvant to intraarticular bupivacaine in knee arthroscopy resulted in lower VAS scores compared to bupivacaine alone. consensus.app Similarly, a study on thoracotomy patients showed that the bupivacaine with dexmedetomidine group had more effective analgesia, with lower VAS scores at both rest and on movement at 24 hours post-surgery, than both the bupivacaine-only and control groups. nih.gov
Furthermore, a significant impact is seen in the reduction of total postoperative analgesic consumption, which is often referred to as an "opioid-sparing" effect. In multiple surgical settings, adding dexmedetomidine to bupivacaine has been shown to lower the total dose of opioids, such as morphine, required in the first 24 hours postoperatively. nih.govekb.eg This reduction is clinically important as it can lead to fewer opioid-related side effects and supports enhanced recovery after surgery protocols. bmj.com
The following table provides a summary of research findings on how different bupivacaine admixtures impact key postoperative analgesia and patient-reported outcomes.
| Adjuvant/Admixture | Surgical Context | Key Findings on Postoperative Outcomes | Citation |
|---|---|---|---|
| Dexmedetomidine | Thoracotomy (Paravertebral Block) | Reduced total morphine consumption; Lower VAS scores at 24 hours. | nih.gov |
| Dexmedetomidine | Thoracotomy (Erector Spinae Plane Block) | Prolonged time to first rescue analgesia; Lower postoperative morphine consumption; Lower pain scores at rest and with cough. | ekb.eg |
| Dexmedetomidine vs. Fentanyl | Abdominal Hysterectomy (Wound Infiltration) | Dexmedetomidine group had significantly longer time to first rescue analgesic and lower total rescue analgesic doses compared to fentanyl group. | iosrjournals.org |
| Diclofenac Sodium (NSAID) | Thyroidectomy (Local Infiltration) | Subcutaneous infiltration with bupivacaine led to the lowest need for rescue analgesia with the NSAID diclofenac sodium. Paratracheal infiltration significantly lowered VAS scores. | nih.gov |
| Dexamethasone / Dexmedetomidine | Knee Arthroscopy (Intraarticular) | Both adjuvants significantly prolonged the time to first analgesic request and reduced total rescue paracetamol dose compared to bupivacaine alone. | consensus.app |
Analytical and Bioanalytical Methodologies for Bupivacaine Hydrochloride Research
Chromatographic Techniques for Quantification in Biological Matrices
The quantification of Bupivacaine (B1668057) hydrochloride in complex biological matrices such as plasma, serum, urine, and saliva necessitates the use of highly selective and sensitive analytical methods. ijfmts.com Chromatographic techniques are central to this research, providing the necessary separation of the parent drug from its metabolites and endogenous interferences. nih.gov Methodologies including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques have been extensively developed and validated for bioanalytical and pharmacokinetic studies. nih.govsielc.comijfmts.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are cornerstone techniques for the analysis of Bupivacaine hydrochloride in both bulk drug and biological fluids. researchgate.net UPLC, an advancement of HPLC, utilizes smaller particle size columns (e.g., 1.8 µm) to achieve faster, more efficient separations. jocpr.comrasayanjournal.co.in These methods are favored for their precision, accuracy, and robustness in quantitative analysis. tsijournals.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for this compound analysis. sielc.com Method development focuses on optimizing separation conditions to achieve a symmetrical peak shape, adequate retention, and resolution from other components. tsijournals.com A typical RP-HPLC system for Bupivacaine analysis employs a C18 column, a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate buffer), and UV detection. tsijournals.comscispace.comtsijournals.com
Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. scispace.com Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). scispace.comnih.gov For instance, one validated RP-HPLC method demonstrated linearity in the concentration range of 25–150 μg/mL with a correlation coefficient (r²) of 0.9999. researchgate.nettsijournals.comtsijournals.com Another study using a Quality by Design (QbD) approach established linearity between 25 to 80µg/ml (r² = 0.999) with an LOD of 0.900µg/ml and an LOQ of 2.72µg/ml. scispace.com The accuracy of these methods is often confirmed by recovery studies, with mean recoveries typically falling within the 98-102% range. rasayanjournal.co.intsijournals.comresearchgate.net
| Parameter | Study 1 scispace.com | Study 2 researchgate.nettsijournals.com | Study 3 nih.gov |
| Column | Shimadzu C-18 (250mm x 4.6mm, 5µm) | Waters RP-C18 (150 x 4.6 mm, 3.5µ) | LiChrospher 100 CN (250x4 mm, 10 µm) |
| Mobile Phase | Acetonitrile : 0.1% Ortho Phosphoric Acid (69.45:30.55 v/v) | pH 6.5 Buffer : Acetonitrile (50:50) | Acetonitrile : Phosphate buffer pH 2.8 (3:7 V/V) |
| Flow Rate | 0.805 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (λ) | 214 nm | 220 nm | 210 nm |
| Retention Time | 2.870 min | 5.46 min | ~10 min |
| Linearity Range | 25 - 80 µg/mL | 25 - 150 µg/mL | Not Specified |
| Correlation (r²) | 0.999 | 0.9999 | Not Specified |
| Accuracy (% Recovery) | 99.51% | 100.06 - 101.9% | 99.02% |
| LOD / LOQ | 0.900 / 2.72 µg/mL | Not Specified | Not Specified |
Stability-indicating methods are crucial for determining that the quantitative measurement of the drug is specific and unaffected by the presence of its degradation products. jocpr.com These methods are developed using forced degradation studies, where this compound is exposed to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light (photolytic degradation). jocpr.comrasayanjournal.co.innih.govjournalcra.com The analytical goal is to achieve complete separation of the intact drug from any peaks corresponding to degradation products. cjhp-online.ca
For example, a stability study of a mixture containing Bupivacaine and hydromorphone identified an oxidative degradation product for Bupivacaine when exposed to H₂O₂, with the degradation product eluting at a different retention time from the parent compound. nih.gov Another UPLC method was validated for stability by subjecting the drug to 1 N HCl, 1 N NaOH, 3% H₂O₂, heat (105°C), and UV light, demonstrating the method's specificity. jocpr.com These studies confirm that the method can accurately measure the drug concentration in the presence of its breakdown products, which is essential for assessing the stability of pharmaceutical formulations. nih.gov
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 1 N HCl | Degradation Observed | jocpr.comrasayanjournal.co.in |
| Base Hydrolysis | 1 N NaOH | Degradation Observed | jocpr.comrasayanjournal.co.innih.gov |
| Oxidation | 3-20% H₂O₂ | An oxidative degradation product was formed | jocpr.comrasayanjournal.co.innih.gov |
| Thermal | 60-105°C for extended periods | Degradation Observed | jocpr.comrasayanjournal.co.in |
| Photolytic | UV light / Sunlight | Degradation Observed | nih.govjournalcra.com |
| Hydrolysis | Water at 80°C | Degradation Observed | jocpr.com |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the determination of this compound and its metabolites in biological samples. ijfmts.comijfmts.comnih.gov This method offers high resolution and specificity, which can be advantageous for samples containing interfering peaks. nih.gov Sample preparation for GC analysis often involves liquid-liquid extraction from the biological matrix, followed by derivatization in some cases to improve volatility and thermal stability. ijfmts.commdpi.com
GC-MS methods have been successfully used to analyze Bupivacaine, desbutylbupivacaine, and 3-hydroxybupivacaine in postmortem blood and cerebrospinal fluid. ijfmts.comijfmts.com The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and allows for the detection and quantification of analytes at low concentrations. ijfmts.comnih.gov In a comparative study, GC-MS showed a lower limit of detection (ca. 0.1 ng) compared to HPLC (ca. 1.0 ng), highlighting its superior sensitivity. nih.gov One study determined the LOD and LOQ for Bupivacaine in saliva using GC-MS to be 20 ng/ml and 62 ng/ml, respectively. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and reproducibility. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov For Bupivacaine analysis, a triple quadrupole mass spectrometer is often used, operating in selected reaction monitoring (SRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which provides a high degree of certainty in the identification and quantification of the analyte. nih.gov
LC-MS/MS methods for Bupivacaine have achieved very low limits of quantitation, often in the low ng/mL or even µg/L range, using minimal sample volumes (e.g., 100 µL of plasma). nih.govnih.gov For example, a sensitive HPLC-MS/MS method reported a quantitation limit of 3.90 µg/L. nih.gov The SRM transitions m/z 289 → m/z 140 for Bupivacaine and m/z 275 → m/z 126 for the internal standard Ropivacaine (B1680718) are commonly used. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass spectrometer, can also be used, offering the ability to perform retrospective data analysis to identify metabolites without prior targeting. nih.gov
Analytical Method Development for Metabolites and Enantiomers
The analysis of Bupivacaine's metabolites and enantiomers is critical for comprehensive pharmacokinetic and metabolic studies. nih.gov The primary metabolites include desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. ijfmts.comnih.govijfmts.cominlibrary.uz Analytical methods, including GC-MS, HPLC, and capillary electrophoresis, have been developed for the simultaneous determination of the parent drug and these metabolites in biological fluids like urine and plasma. ijfmts.comnih.govnih.gov
Bupivacaine is administered as a racemic mixture of its R-(+)- and S-(-)-enantiomers, which exhibit differences in pharmacokinetics and toxicity. nih.govmdpi.com Therefore, enantioselective (chiral) analytical methods are required to study them separately. Chiral analysis is typically performed using HPLC with a chiral stationary phase column, such as a Chirex® 3020 column. nih.gov An LC-MS/MS method was developed for the analysis of Bupivacaine enantiomers in plasma, achieving a lower limit of quantification of 0.25 ng of each enantiomer/mL. nih.gov Such studies have revealed enantioselective pharmacokinetics, with the R-bupivacaine enantiomer showing a higher unbound fraction in plasma compared to the S-bupivacaine enantiomer. nih.govmdpi.com
| Analyte Type | Specific Compounds | Analytical Technique(s) | Key Findings | Reference |
| Metabolites | Desbutylbupivacaine, 3'-hydroxybupivacaine, 4'-hydroxybupivacaine | GC-MS, HPLC, Capillary Electrophoresis, LC-MS/MS | Simultaneous quantification in urine, plasma, and postmortem samples. | ijfmts.comnih.govijfmts.comnih.govinlibrary.uz |
| Enantiomers | R-(+)-bupivacaine, S-(-)-bupivacaine | Chiral HPLC, LC-MS/MS | Separation achieved on chiral stationary phases; demonstrated enantioselective pharmacokinetics. | nih.govmdpi.comualberta.ca |
Sample Preparation Techniques for Bioanalysis
The primary goal of sample preparation in the bioanalysis of this compound is to extract the analyte from the biological matrix (e.g., plasma, serum, urine, tissue) and remove interfering endogenous substances that could compromise the accuracy and precision of the analytical method. The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical instrumentation employed. The most commonly utilized techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. phmethods.netnih.govmdpi.com
Liquid-liquid extraction is a classic technique that partitions this compound based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For bupivacaine, which is a basic compound, the pH of the aqueous phase is adjusted to an alkaline state to ensure the drug is in its non-ionized, more lipophilic form, thereby facilitating its extraction into an organic solvent.
A common approach involves the alkalinization of plasma samples followed by extraction with an organic solvent like diethyl ether or n-hexane. researchgate.netnih.gov The organic layer containing the bupivacaine is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. nih.gov This technique is effective in providing a clean extract, but it can be labor-intensive and may involve the use of large volumes of organic solvents.
Table 1: Examples of Liquid-Liquid Extraction Parameters for this compound
| Biological Matrix | Alkalinizing Agent | Extraction Solvent | Analytical Method | Reference |
|---|---|---|---|---|
| Plasma | Not specified | n-Hexane | HPLC-UV | researchgate.net |
| Plasma | Not specified | Diethyl ether | HPLC-MS/MS | nih.gov |
Solid-phase extraction is a more modern and often more efficient sample preparation technique that utilizes a solid sorbent packed into a cartridge or a well plate to selectively adsorb and elute this compound from a liquid sample. mdpi.com This method offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov
For the analysis of bupivacaine and its metabolites in urine, a solid-phase extraction procedure has been described where the sample is applied to an SPE cartridge. After washing to remove interferences, the analyte is eluted with a solvent like chloroform. nih.gov Another approach for plasma samples involves the use of magnetic solid-phase extraction (MSPE) with magnetic carboxyl-carbon nanotubes as the adsorbent, which simplifies the separation process. mdpi.com
Table 2: Examples of Solid-Phase Extraction Parameters for this compound
| Biological Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Reference |
|---|---|---|---|---|
| Urine | Not specified | Chloroform | Capillary Electrophoresis | nih.gov |
| Plasma | Magnetic carboxyl-carbon nanotubes | 0.1% Formic acid/Acetonitrile | HPLC-UV | mdpi.com |
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis and damage analytical columns. mdpi.com This technique involves the addition of a precipitating agent, such as an organic solvent or a strong acid, to the sample, causing the proteins to denature and precipitate out of the solution. mdpi.com
Acetonitrile is a commonly used organic solvent for this purpose. phmethods.net Typically, several volumes of cold acetonitrile are added to the plasma or serum sample, followed by vortexing and centrifugation to pellet the precipitated proteins. dovepress.com The resulting supernatant, containing this compound, can then be directly injected into the analytical instrument or further processed. While simple and fast, protein precipitation may be less clean than LLE or SPE and can sometimes lead to matrix effects in mass spectrometry-based assays.
Table 3: Examples of Protein Precipitation Parameters for this compound
| Biological Matrix | Precipitating Agent | Ratio (Agent:Sample) | Analytical Method | Reference |
|---|---|---|---|---|
| Human Plasma | Acetonitrile:Water:Formic Acid (76:24:0.1, v/v/v) | Not specified | UPLC-MS/MS | phmethods.net |
| Human Plasma | Acetonitrile | 3:1 | HPLC |
Method Validation Parameters in Bioanalytical Research
The validation of a bioanalytical method is crucial to ensure that it is suitable for its intended purpose and can provide reliable and reproducible data. europa.eu Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. europa.eujocpr.com The key parameters that are evaluated include linearity, sensitivity, limit of detection/quantification, accuracy, precision, robustness, and specificity. jocpr.comresearchgate.net
Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical instrument's response over a defined range. nih.gov A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. tsijournals.comresearchgate.net
Sensitivity of an analytical method is its ability to differentiate small differences in concentration. It is often described by the Limit of Detection (LOD) , which is the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ) , which is the lowest concentration that can be measured with acceptable accuracy and precision. au.dk The LOQ is a critical parameter for pharmacokinetic studies where low concentrations of the drug may need to be measured. phmethods.net
Table 4: Reported Linearity, LOD, and LOQ for this compound Analysis
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | 10 - 4500 ng/mL | >0.99 | Not reported | 10.024 ng/mL | phmethods.net |
| HPLC-UV | 0.1–1.5 μg/mL | 0.999 | Not reported | Not reported | researchgate.net |
| RP-HPLC | 25 – 150 μg/mL | 0.9999 | Not reported | Not reported | tsijournals.com |
| HPLC-MS/MS | 3.90-500 µg/L | >0.996 | Not reported | 3.90 µg/L | nih.gov |
| HPLC | 50 to 3200 ng/ml | Not reported | 25 ng/ml | Not reported | researchgate.net |
Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery or the percentage of bias. nih.govtsijournals.comau.dk
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). jocpr.comnih.gov Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. nih.gov
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.comtsijournals.com Variations can include changes in mobile phase composition, pH, flow rate, and column temperature. tsijournals.com
Specificity (or selectivity) is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. jocpr.com It is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples. tsijournals.com
Recovery and Matrix Effects in Diverse Tissue Samples
The accurate quantification of this compound in biological matrices is contingent upon the effectiveness of the extraction procedure and the management of matrix effects. Matrix effects arise from co-eluting endogenous components of the sample that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. researchgate.netmedipharmsai.com Characterizing and controlling for these effects is crucial for achieving the desired accuracy and precision in bioanalytical methods. researchgate.net
Research into the determination of bupivacaine concentration in human biopsy samples has yielded specific data on recovery rates across various tissue types. A liquid chromatography-mass spectrometry (LC-MS) method was developed for the quantification of bupivacaine in adipose, muscle, neural, connective, and cartilage tissues. nih.gov In this method, anesthetics were extracted using 0.1% formic acid in acetonitrile for protein denaturation, followed by the use of hexane to remove lipophilic impurities. nih.gov
The study evaluated both intra-day and inter-day recovery efficiencies. Intra-day recoveries for bupivacaine ranged from 48.2% to 82.1%, with relative standard deviations (RSDs) between 1.47% and 14.28%. nih.gov Inter-day recoveries were found to be between 52.2% and 77.6%, with RSDs of 2.98% to 14.79%. nih.gov To account for variability in recovery and matrix effects, lidocaine (B1675312) hydrochloride was identified as a suitable internal standard, as its recovery and matrix effect profiles were comparable to those of bupivacaine. researchgate.netnih.gov The recovery for the internal standard, lidocaine, ranged from 51.2% to 86.9% with RSDs between 1.99% and 16.88%, allowing for post-analytical corrections of the measured bupivacaine tissue concentrations. nih.gov
The following table summarizes the recovery data for this compound from the aforementioned study.
Recovery of this compound in Human Tissue Samples
| Parameter | Recovery Range (%) | Relative Standard Deviation (RSD) Range (%) | Applicable Tissues |
|---|---|---|---|
| Intra-Day Recovery | 48.2 – 82.1 | 1.47 – 14.28 | Adipose, Muscle, Neural, Connective, Cartilage |
| Inter-Day Recovery | 52.2 – 77.6 | 2.98 – 14.79 |
Spectroscopic and Other Advanced Analytical Approaches (e.g., ATR-FTIR)
Beyond standard chromatographic techniques, a range of spectroscopic and other advanced analytical methods have been employed for the characterization and quantification of this compound. These methods offer alternative or complementary information, often with high sensitivity and specificity.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been successfully used to detect this compound in biological samples, such as postmortem blood and cerebrospinal fluid (CSF). ijfmts.comijfmts.com This spectroscopic technique provides information on the presence of specific functional groups and the chemical structure of compounds. ijfmts.comresearchgate.net In one case study, ATR-FTIR spectra were recorded at a 4 cm⁻¹ resolution over a wavenumber region of 4000–400 cm⁻¹. ijfmts.comresearchgate.net The presence of this compound traces was suggested by the detection of the phenol -OH group strong stretching (3610-3670 cm⁻¹) and -NH stretching (3350-3500 cm⁻¹). ijfmts.com Furthermore, a slight shift to higher wave numbers and a decrease in intensity of the amide groups (υ(CO)) compared to the raw this compound standard were observed in the biological samples. ijfmts.comresearchgate.net
Other advanced analytical methodologies used for bupivacaine research include:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS): A highly sensitive HPLC-MS-MS method using an ion trap spectrometer has been developed for the quantification of bupivacaine in human plasma. nih.gov This method, which requires only 100 µL of plasma, demonstrated a quantitation limit of 3.90 µg/L. The selected reaction monitoring transitions were m/z 289 → m/z 140 for bupivacaine and m/z 275 → m/z 126 for the internal standard, ropivacaine. nih.gov
Capillary Electrophoresis (CE): A CE method has been established for the analysis of bupivacaine and its primary metabolites (desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine) in rat urine. nih.gov This technique achieved separation of all compounds within 15 minutes, with limits of detection as low as 0.15 µM. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used to identify bupivacaine and its metabolites, such as desbutylbupivacaine and hydroxylated metabolites, in forensic samples. ijfmts.com In one study, the mass spectrometer was operated in electron impact ionization (EI) positive mode, and the presence of this compound was confirmed at m/z = 323.8. ijfmts.comijfmts.com
The following table summarizes key aspects of these advanced analytical approaches.
Advanced Analytical Approaches for this compound
| Technique | Sample Matrix | Key Findings / Parameters |
|---|---|---|
| ATR-FTIR | Blood, CSF | Identified characteristic functional group vibrations: -OH (3610-3670 cm⁻¹), -NH (3350-3500 cm⁻¹), and shifts in the amide group. ijfmts.com |
| HPLC-MS-MS | Human Plasma | Highly sensitive with a quantitation limit of 3.90 µg/L; used transition m/z 289 → m/z 140. nih.gov |
| Capillary Electrophoresis | Rat Urine | Simultaneous determination of bupivacaine and three metabolites with detection limits of 0.15–0.22 µM. nih.gov |
| GC-MS | Blood, CSF | Confirmed presence of bupivacaine at m/z = 323.8 and identified metabolites like desbutylbupivacaine. ijfmts.comijfmts.com |
Rational Drug Design and In-Silico Modeling of Bupivacaine Analogues
The rational design of new drug candidates, supported by in-silico (computer-based) modeling, is a powerful strategy to develop novel anesthetics with improved properties. nih.govrsdjournal.org This approach allows for the targeted modification of molecules like bupivacaine to enhance their therapeutic effects while minimizing undesirable side effects.
Computational Approaches for Ion Channel Targeting
Bupivacaine and other local anesthetics exert their effects by blocking voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals. pipelinemedical.comnih.gov Computational methods are instrumental in understanding the intricate interactions between local anesthetics and their ion channel targets at a molecular level. nih.gov These techniques, including molecular dynamics simulations and docking studies, allow researchers to visualize how drugs bind to channels and to predict the functional consequences of these interactions. nih.govnih.gov
A significant focus of this research is the development of drugs that can selectively target specific subtypes of ion channels. For instance, researchers have used in-silico methods to design bupivacaine analogues that show increased potency for specific potassium channels, such as the TASK-1 channel, which is implicated in conditions like atrial fibrillation. researchgate.netmdpi.com By creating detailed models of the bupivacaine binding site within these channels, scientists can identify key amino acid residues that are crucial for drug binding. researchgate.netmdpi.com This knowledge can then be used to design new molecules with a higher affinity and selectivity for the target channel. nih.gov
The table below summarizes key computational approaches used in ion channel targeting for local anesthetics.
| Computational Technique | Application in Ion Channel Research | Potential Outcome |
| Homology Modeling | Creating 3D models of ion channels based on the known structures of related proteins. nih.gov | Enables the study of channels for which experimental structures are not yet available. |
| Molecular Docking | Predicting the preferred binding orientation of a drug molecule to its target channel. frontiersin.org | Identifies potential binding sites and helps to estimate the strength of the interaction. |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time to observe how a drug interacts with a channel in a dynamic environment. nih.gov | Provides insights into the mechanism of drug action and the conformational changes in the channel. |
| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a specific ion channel. frontiersin.org | Accelerates the discovery of new drug candidates with desired properties. |
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Profiles
In addition to understanding how drugs interact with their targets, it is also crucial to predict how they will behave in the body. Pharmacokinetic (PK) models describe the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamic (PD) models relate drug concentration to its therapeutic effect. nih.gov
Predictive modeling plays a vital role in the development of new bupivacaine analogues. By creating mathematical models that can simulate the PK/PD properties of a drug, researchers can:
Optimize dosing regimens: PK/PD models can help to determine the optimal dose and frequency of administration to achieve the desired therapeutic effect while minimizing the risk of toxicity. mdpi.com
Personalize treatment: These models can incorporate patient-specific factors, such as age, weight, and genetic makeup, to tailor drug therapy to individual patients. nih.gov
Reduce the need for animal testing: By simulating the effects of a drug in a virtual environment, researchers can reduce the number of animal experiments required for drug development. mdpi.comresearchgate.net
For example, population pharmacokinetic (PPK) models have been developed for bupivacaine to understand how its absorption and clearance are affected by different administration routes and patient characteristics. nih.gov These models have shown that factors such as the injection site can significantly influence the systemic absorption of the drug. nih.gov
Nanotechnology Applications in Local Anesthesia
Nanotechnology offers exciting new possibilities for improving the delivery of local anesthetics like bupivacaine. nih.gov By encapsulating bupivacaine within nanoparticles, it is possible to control its release rate, prolong its duration of action, and reduce its systemic toxicity. tandfonline.comresearchgate.net
Several types of nanoparticles have been investigated for the delivery of bupivacaine, including:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both water-soluble and fat-soluble drugs. tandfonline.com Liposomal formulations of bupivacaine have been shown to provide prolonged pain relief after surgery. nih.gov
Polymeric nanoparticles: These are made from biodegradable polymers, such as alginate and chitosan, and can be designed to release the drug over a specific period. nih.gov Studies have shown that bupivacaine-loaded polymeric nanoparticles can enhance the intensity and duration of the anesthetic effect. nih.gov
Hydrogels: These are three-dimensional networks of polymers that can absorb large amounts of water and can be used to deliver drugs topically or by injection. tandfonline.comtandfonline.com
The table below highlights some of the key advantages of using nanotechnology for local anesthetic delivery.
| Nanocarrier | Key Features | Reported Advantages for Bupivacaine Delivery |
| Liposomes | Spherical vesicles with a phospholipid bilayer. tandfonline.com | Extended-release of bupivacaine, leading to prolonged analgesia. nih.gov Reduced systemic toxicity. |
| Polymeric Nanoparticles (e.g., Alginate/Chitosan) | Biodegradable polymer-based particles. nih.gov | Sustained drug release, improved analgesic effect, and low cytotoxicity. nih.gov |
| Hydrogels | Three-dimensional polymer networks. tandfonline.com | Controlled and localized drug delivery, suitable for topical and injectable applications. tandfonline.com |
Genetic Polymorphisms and Individualized Response to this compound
It is well-known that individuals can respond differently to the same dose of a drug. This variability can be due to a number of factors, including genetic differences. Genetic polymorphisms, which are variations in the DNA sequence, can affect how a drug is metabolized, how it interacts with its target, and how it is transported throughout the body.
In the context of bupivacaine, research has begun to explore the role of genetic polymorphisms in determining an individual's response to the drug. For example, some studies have investigated the association between single-nucleotide polymorphisms (SNPs) in genes related to pain perception and the consumption of local anesthetics during surgery. nih.gov
One area of particular interest is the influence of genetic variations in the cardiac sodium channel gene, SCN5A. nih.gov Certain mutations in this gene can lead to a condition known as Brugada syndrome, which can increase the risk of life-threatening cardiac arrhythmias. nih.gov In individuals with these mutations, the use of sodium channel-blocking drugs like bupivacaine can unmask the underlying condition and trigger a cardiac event. nih.gov
Identifying genetic polymorphisms that influence the response to bupivacaine could have significant implications for personalized medicine. By genotyping patients before they receive the drug, it may be possible to predict their response and adjust the dose accordingly to maximize efficacy and minimize the risk of adverse effects.
Preclinical Models for this compound Efficacy and Safety Assessment
Before a new drug or drug formulation can be tested in humans, it must undergo rigorous preclinical testing to evaluate its efficacy and safety. nih.gov This typically involves a combination of in vitro (cell-based) and in vivo (animal) studies.
A variety of preclinical models are used to assess the efficacy and safety of bupivacaine and its analogues. These models are designed to mimic the clinical setting as closely as possible and to provide data that can be used to predict how the drug will perform in humans.
Some common preclinical models used in bupivacaine research include:
In vitro electrophysiology: This technique is used to study the effects of bupivacaine on the electrical activity of isolated nerve cells. physiology.org It allows researchers to measure the drug's potency and to investigate its mechanism of action at the molecular level. physiology.org
Animal models of pain: These models are used to evaluate the analgesic efficacy of bupivacaine in a living organism. duke.eduresearchgate.net Common models include the hind-paw incision model of postoperative pain and models of neuropathic pain. nih.gov
Toxicity studies: These studies are designed to assess the potential adverse effects of bupivacaine on various organ systems. nih.gov This can include studies to evaluate the drug's cardiotoxicity, neurotoxicity, and local tissue toxicity.
The table below provides an overview of preclinical models used in bupivacaine research.
| Model Type | Specific Example | Purpose | Key Findings |
| In Vitro | Whole-cell patch-clamping in dorsal root ganglion neurons. physiology.org | To assess the blocking effect of bupivacaine on different types of sodium channels. | Bupivacaine potently blocks both TTX-sensitive and TTX-resistant sodium channels. physiology.org |
| In Vivo (Efficacy) | Mouse hind-paw incision model. nih.gov | To evaluate the duration and efficacy of analgesia. | Novel formulations of bupivacaine can provide pain relief for a significantly longer period than standard bupivacaine. nih.gov |
| In Vivo (Safety) | Collagen-matrix implant studies in animals. nih.gov | To assess local tissue reaction and systemic toxicity. | Bioresorbable collagen-matrix implants containing bupivacaine are well-tolerated with no evidence of significant local or systemic toxicity. nih.gov |
Ethical Considerations in this compound Research
All research involving human subjects must be conducted in accordance with strict ethical guidelines. cas.ca The primary goal of these guidelines is to protect the rights and welfare of research participants. cas.ca
In the context of bupivacaine research, there are a number of ethical issues that must be carefully considered, including:
Informed consent: It is essential that all research participants provide their voluntary, informed consent before enrolling in a study. cas.canih.gov This means that they must be fully informed about the purpose of the study, the procedures involved, the potential risks and benefits, and their right to withdraw from the study at any time. cas.ca
Patient autonomy: Researchers must respect the autonomy of their patients, which includes their right to make their own decisions about their medical care. mhmedical.com
Privacy and confidentiality: All personal and medical information collected during a study must be kept confidential to protect the privacy of the participants. cas.cai-jmr.org
Risk-benefit assessment: The potential risks of participating in a study must be carefully weighed against the potential benefits. cas.ca The risks should be minimized as much as possible, and the potential benefits should justify any remaining risks.
Vulnerable populations: Special care must be taken when conducting research with vulnerable populations, such as children, pregnant women, and individuals with cognitive impairments. cas.ca
Research ethics boards (REBs), also known as institutional review boards (IRBs), play a crucial role in ensuring that all research involving human subjects is conducted ethically. cas.ca REBs are responsible for reviewing and approving research protocols before they can begin, and for monitoring the progress of the study to ensure that it continues to be conducted in an ethical manner. cas.ca
Q & A
Q. What are the primary molecular mechanisms underlying bupivacaine hydrochloride's pharmacological effects?
this compound acts as a sodium channel blocker, inhibiting neuronal depolarization by binding to voltage-gated sodium channels (SCN5A; IC50 = 69.5 μM) . It also modulates NMDA receptor-mediated synaptic transmission in the spinal dorsal horn, a key region in central sensitization . Advanced studies should quantify ion channel interactions using patch-clamp electrophysiology to characterize voltage-dependent activation/inactivation shifts .
Q. Which analytical methods are recommended for assessing this compound purity in preclinical formulations?
The United States Pharmacopeia (USP) recommends thin-layer chromatography (TLC) and gas chromatography (GC) with internal standards (e.g., methyl behenate) for impurity profiling . For quantification, high-performance liquid chromatography (HPLC) with UV detection is validated for stability testing, using mobile phases like acetonitrile/pH 8.0 phosphate buffer (60:40) and C18 columns . Ensure method validation includes specificity, linearity (R² > 0.98), and precision (RSD < 2%) .
Q. What critical safety protocols must be followed when handling this compound in laboratory settings?
Due to acute oral toxicity (H300), severe eye irritation (H319), and aquatic hazards (H411), researchers must:
- Use PPE (gloves, lab coats) and work in fume hoods .
- Store in tightly sealed containers in ventilated areas .
- Follow emergency procedures for inhalation (P304+P340) and skin contact (immediate washing) .
Advanced Research Questions
Q. How can in situ gelling systems be optimized for sustained ocular delivery of this compound?
Chitosan-hydroxypropyl methylcellulose (HPMC) formulations exhibit biphasic release: an initial burst (30% within 1 hour) followed by sustained release (6 hours). Optimize polymer ratios (e.g., 1.5% chitosan, 0.5% HPMC) to achieve zero-order kinetics (Korsmeyer-Peppas model, R² > 0.98) . Validate release profiles using Franz diffusion cells and correlate with in vivo efficacy in animal models .
Q. How should researchers address contradictions in clinical trial data comparing liposomal and standard bupivacaine formulations?
Meta-analyses of randomized controlled trials (RCTs) reveal heterogeneity due to surgical site variability (e.g., orthopedic vs. soft tissue). To resolve discrepancies:
Q. What steps are essential for validating stability-indicating HPLC methods for this compound mixtures?
Follow ICH Q2(R1) guidelines:
- Specificity : Confirm baseline separation of degradation products (e.g., hydrolyzed pipecoloxylidide) using forced degradation (acid/alkaline hydrolysis) .
- Linearity : Test over 50–150% of target concentration (R² ≥ 0.999) .
- Accuracy : Spike recovery studies (98–102%) with placebo matrices (e.g., 0.9% NaCl) .
- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time stability .
Methodological Notes
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on neuronal cell lines) before animal studies to identify cardiotoxic thresholds .
- Clinical Trial Design : Use double-masking, block randomization, and intention-to-treat analysis to minimize bias in RCTs .
- Data Reproducibility : Cross-validate HPLC results with mass spectrometry (LC-MS) for trace impurity detection (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
